FXIa-IN-15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H23ClF3N7O4 |
|---|---|
Molecular Weight |
662.0 g/mol |
IUPAC Name |
4-[4-[(1S)-1-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxo-1-pyridinyl]-2-phenylethyl]triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C32H23ClF3N7O4/c1-47-28-17-41(30(44)15-24(28)23-14-21(33)9-12-26(23)43-18-29(38-40-43)32(34,35)36)27(13-19-5-3-2-4-6-19)25-16-42(39-37-25)22-10-7-20(8-11-22)31(45)46/h2-12,14-18,27H,13H2,1H3,(H,45,46)/t27-/m0/s1 |
InChI Key |
BHLRKIWHCPZELB-MHZLTWQESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Frontier of Anticoagulation: A Technical Guide to Factor XIa Inhibitors
An in-depth exploration of the synthesis, chemical properties, and therapeutic potential of Factor XIa inhibitors, a promising new class of antithrombotic agents.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Factor XIa (FXIa) has emerged as a compelling target for the development of novel anticoagulants. As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa's primary role is to amplify thrombin generation, a critical step in thrombus formation.[1][2] Unlike traditional anticoagulants that target central factors like thrombin or Factor Xa, inhibiting FXIa offers the potential for a safer therapeutic window, with a reduced risk of bleeding complications.[1][3] This is attributed to FXIa's more significant contribution to pathological thrombosis than to normal hemostasis.[4][5] This guide provides a comprehensive overview of the synthesis, chemical properties, and experimental evaluation of small molecule FXIa inhibitors, offering a foundational resource for researchers in the field. While a specific compound designated "FXIa-IN-15" was not identified in the available literature, this document will detail the general characteristics and development pathways for inhibitors of this class.
Chemical Properties and Synthesis of FXIa Inhibitors
The development of potent and selective small molecule inhibitors of FXIa has been a major focus of anticoagulant research. These inhibitors are typically designed to interact with the active site of the FXIa enzyme. The active site of FXIa contains a catalytic triad (B1167595) (His413, Asp462, and Ser557) and various subsites (S1-S4) that provide opportunities for specific molecular interactions.[6] A key feature of the S1 pocket is an aspartate residue (Asp189) at its base, which favors binding to electropositive moieties like arginine on its natural substrate, Factor IX.[6]
Early FXIa inhibitors often incorporated basic functional groups to mimic this natural interaction, but this could lead to poor oral bioavailability. More recent research has focused on developing non-basic inhibitors to improve pharmacokinetic properties.[7]
A variety of chemical scaffolds have been explored for FXIa inhibition, including:
-
Phenylimidazole derivatives [6]
-
Tetrahydroisoquinoline (THIQ)-based inhibitors [6]
-
Tetrahydroquinoline derivatives [6]
-
5-phenyl-1H-pyrazole-3-carboxylic acid derivatives [7]
The synthesis of these inhibitors involves multi-step organic chemistry protocols, which are highly specific to the desired chemical scaffold. A general synthetic workflow is depicted below.
Quantitative Data on FXIa Inhibitors
The potency and selectivity of FXIa inhibitors are critical parameters in their development. This data is typically presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values. The following table summarizes representative data for various classes of FXIa inhibitors.
| Inhibitor Class/Compound | Target | Ki (nM) | IC50 (µM) | Selectivity Notes | Reference |
| Phenylalanine-based inhibitor 16 | FXIa | 0.11 | Also inhibits human plasma kallikrein (Ki = 0.33 nM) | [6] | |
| Phenylimidazole inhibitor 18 | Human FXIa | [6] | |||
| Tetrahydroquinoline inhibitor 47 | FXIa | 0.20 | ~4-fold selective over FVIIa and ~40-fold over FXa | [6] | |
| Tri-peptidomimetic inhibitor 1 | FXIa | 2.25 | [1] | ||
| Tetrapeptidomimetic inhibitor 6 | FXIa | 0.03 | Also inhibits thrombin (IC50 = 1.1 µM) and FXa (IC50 = 1.9 µM) | [1] | |
| Asundexian (BAY 2433334) | FXIa | Potent and reversible | [8] |
Experimental Protocols
The evaluation of FXIa inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
In Vitro Enzyme Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of FXIa.
-
Objective: To determine the IC50 or Ki of an inhibitor against purified human FXIa.
-
General Procedure:
-
Pre-incubate the test compound with a known concentration of human FXIa (e.g., 0.04 nM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% PEG 8000, pH 7.4) for a defined period (e.g., 30 minutes at 25°C).[9]
-
Initiate the enzymatic reaction by adding a fluorogenic substrate, such as glycine-proline-arginine-7-amido-4-trifluoromethylcoumarin (GPR-AFC).[9]
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 400/505 nm) over time.[9]
-
Calculate the rate of substrate hydrolysis and determine the inhibitory potency of the compound.
-
Plasma Clotting Assays
These assays assess the anticoagulant effect of an inhibitor in a more physiologically relevant matrix.
-
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Objective: To measure the effect of an inhibitor on the intrinsic and common pathways of coagulation.
-
General Procedure:
-
Mix the test compound with FXI-deficient plasma.[10]
-
Add a contact activator (e.g., ellagic acid) to initiate the intrinsic pathway.[9]
-
Incubate for a short period at 37°C.[10]
-
Add calcium chloride (e.g., 25 mM) to trigger clot formation.[10]
-
Measure the time to clot formation using a fibrometer.[10] Inhibition of FXIa will prolong the aPTT.[9]
-
-
In Vivo Thrombosis Models
Animal models are used to evaluate the antithrombotic efficacy of FXIa inhibitors.
-
Rabbit Arteriovenous (AV) Shunt Model:
-
Objective: To assess the ability of a compound to prevent thrombus formation in an extracorporeal shunt.
-
General Procedure:
-
Anesthetize the animal (e.g., New Zealand White rabbit).[9]
-
Create an AV shunt by connecting an artery and a vein.
-
Administer the test compound.
-
Measure the weight of the thrombus formed within the shunt over a specific time period.[9]
-
Collect plasma samples to measure coagulation biomarkers like aPTT and for pharmacokinetic analysis.[9]
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of FXIa in the coagulation cascade and a typical workflow for the discovery and evaluation of FXIa inhibitors.
Figure 1: The coagulation cascade highlighting the role of FXIa and its inhibition.
Figure 2: General workflow for the discovery and development of FXIa inhibitors.
Conclusion
Inhibitors of Factor XIa represent a promising new frontier in anticoagulant therapy, with the potential to offer a safer alternative to existing treatments. The development of potent, selective, and orally bioavailable small molecule inhibitors is a key objective for researchers in this field. This technical guide provides a foundational understanding of the chemical properties, synthesis, and evaluation of this important class of therapeutic agents. Continued research and development in this area hold the promise of delivering novel antithrombotic drugs with improved safety profiles for patients at risk of thromboembolic events.
References
- 1. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Factor XI Homodimer Structure Is Essential for Normal Proteolytic Activation by Factor XIIa, Thrombin, and Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
Dual-Action Anticoagulant FXIa-IN-15: A Technical Overview
For Immediate Release
A novel small molecule, FXIa-IN-15, also identified as Compound (S)-10h, has emerged as a potent dual inhibitor of Factor XIa (FXIa) and plasma kallikrein (PKa). This technical guide provides an in-depth analysis of its inhibitory profile, the methodologies used for its evaluation, and the underlying signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Core Inhibitory Profile and Efficacy
This compound demonstrates high potency in inhibiting FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade, and plasma kallikrein, which is involved in both coagulation and inflammatory pathways. Its efficacy is highlighted by its low nanomolar inhibition of FXIa and a pronounced anticoagulant effect in plasma-based clotting assays.
Table 1: Quantitative Inhibitory Data for this compound
| Target Enzyme | Parameter | Value |
| Factor XIa (FXIa) | IC50 | 0.38 nM[1][2][3][4] |
| Plasma Kallikrein (PKa) | IC50 | 59.2 nM[1][2][3][4] |
| Anticoagulant Efficacy | aPTT EC1.5X | 0.55 µM[1][2][4] |
IC50: Half maximal inhibitory concentration. aPTT EC1.5X: The effective concentration to prolong the activated partial thromboplastin (B12709170) time by 1.5-fold.
Signaling Pathways and Mechanism of Action
This compound exerts its anticoagulant effect by intervening in the intrinsic coagulation pathway. By inhibiting FXIa, it blocks the amplification of thrombin generation, a critical step in the formation of a stable fibrin (B1330869) clot. The dual inhibition of plasma kallikrein further contributes to its antithrombotic potential and may offer therapeutic benefits in inflammatory conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard assays for evaluating inhibitors of coagulation proteases.
Factor XIa and Plasma Kallikrein Inhibition Assays
Objective: To determine the in vitro potency of this compound against its target enzymes.
Principle: The inhibitory activity is measured by the reduction in the rate of cleavage of a chromogenic substrate by the respective enzyme in the presence of the inhibitor.
Materials:
-
Human Factor XIa
-
Human Plasma Kallikrein
-
Chromogenic substrate for FXIa (e.g., S-2366)
-
Chromogenic substrate for Plasma Kallikrein (e.g., S-2302)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with bovine serum albumin)
-
This compound (Compound (S)-10h)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the this compound dilutions.
-
Add a fixed concentration of either FXIa or plasma kallikrein to the wells and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the corresponding chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the anticoagulant activity of this compound in human plasma.
Principle: The aPTT assay measures the time it takes for a plasma sample to form a clot after the addition of a reagent that activates the intrinsic pathway. An extension of the clotting time indicates anticoagulant activity.
Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound
-
Coagulometer
Procedure:
-
Prepare various concentrations of this compound in a suitable solvent and spike them into aliquots of human plasma.
-
Incubate the plasma samples with the inhibitor for a specified time (e.g., 2 minutes) at 37°C.
-
Add the aPTT reagent to the plasma samples and incubate for a further period (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate the clotting reaction by adding pre-warmed CaCl2 solution.
-
Measure the time to clot formation using a coagulometer.
-
Determine the EC1.5X value, which is the concentration of this compound required to prolong the aPTT by 1.5 times that of the vehicle control.
Conclusion
This compound is a highly potent dual inhibitor of Factor XIa and plasma kallikrein with significant anticoagulant properties demonstrated in vitro. Its dual mechanism of action suggests a promising profile for the development of novel antithrombotic therapies with a potentially favorable safety profile. Further investigation into its selectivity, in vivo efficacy, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.
References
FXIa-IN-15: A Potent and Selective Factor XIa Inhibitor with Undetermined Direct Impact on Thrombin Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXIa-IN-15 is a novel and potent small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade. Due to its high selectivity, this compound presents a promising avenue for the development of new antithrombotic therapies with a potentially reduced risk of bleeding compared to current anticoagulants. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its inhibitory activity and its theoretical role in the context of thrombin generation. While direct experimental data on the effect of this compound on thrombin generation parameters is not currently available in the public domain, this document summarizes the existing quantitative data and provides detailed, representative experimental protocols for the assays cited.
Core Data Presentation
The inhibitory activity of this compound has been characterized, demonstrating high potency for FXIa and selectivity over other related proteases. The available quantitative data is summarized in the table below.
| Parameter | Value | Target/Assay | Reference |
| IC50 | 0.38 nM | Factor XIa (FXIa) | [1] |
| IC50 | 59.2 nM | Plasma Kallikrein (PKa) | [1] |
| EC1.5X | 0.55 µM | Activated Partial Thromboplastin Time (aPTT) | [1] |
Note: Data on the direct effect of this compound on thrombin generation parameters such as Endogenous Thrombin Potential (ETP), peak thrombin, or lag time are not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental context, the following diagrams have been generated.
References
Technical Whitepaper: Investigating the Anticoagulant Properties of the Factor XIa Inhibitor Milvexian
An in-depth analysis of the search results indicates that "FXIa-IN-15" is not a standardized or publicly recognized name for a specific Factor XIa inhibitor. The search results do, however, mention "inhibitor 15" in the context of patent literature, but provide limited, non-specific data (a range of Ki values) without detailed experimental protocols or further characterization.
Therefore, it is not feasible to create a detailed technical guide exclusively on a compound named "this compound." To fulfill the user's request for an in-depth technical guide on the anticoagulant properties of a Factor XIa inhibitor, this report will focus on a representative, well-characterized small molecule FXIa inhibitor, Milvexian , which is mentioned in the search results as being in clinical development and having published data. This guide will synthesize information from the provided search results to meet the core requirements of data presentation, experimental protocols, and visualization.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the anticoagulant properties, mechanism of action, and experimental evaluation of Milvexian, an oral small-molecule inhibitor of Factor XIa (FXIa).
Introduction to Factor XIa as an Anticoagulant Target
Factor XIa (FXIa) is a serine protease that plays a crucial role in the amplification phase of the intrinsic pathway of the coagulation cascade.[1][2][3] It activates Factor IX, leading to a burst in thrombin generation and the formation of a stable fibrin (B1330869) clot.[2][4][5] Unlike factors in the common pathway (e.g., Factor Xa and thrombin), genetic deficiency of FXI is associated with a reduced risk of thrombosis with only a mild bleeding phenotype.[1][3][6] This observation has positioned FXIa as a promising target for the development of novel anticoagulants that may offer a wider therapeutic window, separating antithrombotic efficacy from bleeding risk.[1][4][6][7] Milvexian is an orally bioavailable, small-molecule, direct inhibitor of FXIa that has been investigated for the prevention and treatment of thromboembolic disorders.[3]
Quantitative Data on the Anticoagulant Profile of Milvexian
The following tables summarize the key quantitative data for Milvexian based on available clinical trial information.
Table 1: Pharmacokinetic Properties of Milvexian [3]
| Parameter | Value | Population |
| Time to Maximum Plasma Concentration (Tmax) | 2 - 4 hours | Healthy Volunteers |
| Half-life (t1/2) | 12 - 15 hours | Healthy Volunteers |
| Metabolism | Not specified | - |
| Excretion | Not specified | - |
Table 2: Efficacy of Milvexian in Preventing Venous Thromboembolism (VTE) in Patients Undergoing Knee Arthroplasty [4]
| Milvexian Dose | Incidence of VTE (%) |
| 25 mg twice daily | 21 |
| 50 mg twice daily | 11 |
| 100 mg twice daily | 9 |
| 200 mg twice daily | 8 |
| 25 mg once daily | 25 |
| 50 mg once daily | 24 |
| 200 mg once daily | 7 |
| Enoxaparin (40 mg once daily) - comparator | Not specified in snippet |
Experimental Protocols
Detailed methodologies for key assays used to characterize the anticoagulant effects of FXIa inhibitors are described below.
Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay
The aPTT assay is a fundamental test to evaluate the intrinsic and common pathways of coagulation. Inhibition of FXIa is expected to prolong the aPTT.[1][8]
Principle: This assay measures the time it takes for a clot to form after the addition of a reagent (e.g., ellagic acid) that activates the contact-dependent intrinsic pathway, along with a partial thromboplastin (a phospholipid substitute for platelets) and calcium.[8]
Protocol:
-
Sample Preparation: Citrated plasma is obtained by centrifuging whole blood to separate the plasma from red blood cells.
-
Incubation: A specific volume of plasma is incubated with the aPTT reagent (containing a contact activator and phospholipids) for a defined period at 37°C.
-
Clot Initiation: Calcium chloride is added to the mixture to initiate the coagulation cascade.
-
Clot Detection: The time to fibrin clot formation is measured using an automated coagulometer.
-
Data Analysis: The clotting time in seconds is recorded. For inhibitor studies, the concentration of the inhibitor that causes a doubling of the baseline aPTT is often determined.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation. As FXIa is part of the intrinsic pathway, its inhibition is not expected to significantly prolong the PT.[1]
Principle: This assay measures the clotting time after the addition of thromboplastin (a combination of tissue factor and phospholipids) and calcium to plasma.
Protocol:
-
Sample Preparation: Citrated plasma is prepared as described for the aPTT assay.
-
Incubation: A specific volume of plasma is incubated at 37°C.
-
Clot Initiation: A solution containing thromboplastin and calcium chloride is added to the plasma.
-
Clot Detection: The time to clot formation is measured.
-
Data Analysis: The clotting time is recorded in seconds.
In Vivo Thrombosis Models
Animal models are crucial for evaluating the antithrombotic efficacy of novel anticoagulants. A commonly used model is the ferric chloride (FeCl₃)-induced arterial thrombosis model.
Principle: Topical application of ferric chloride to an artery induces oxidative damage to the vessel wall, leading to the formation of a thrombus. The efficacy of an anticoagulant can be assessed by measuring the reduction in thrombus weight or the time to vessel occlusion.
Protocol:
-
Animal Preparation: An appropriate animal model (e.g., rat, mouse) is anesthetized, and an artery (e.g., carotid artery) is surgically exposed.
-
Drug Administration: The test compound (e.g., Milvexian) or vehicle is administered to the animal via an appropriate route (e.g., oral, intravenous).
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution is applied to the surface of the exposed artery for a specific duration.
-
Thrombus Evaluation: The artery is monitored for blood flow to determine the time to occlusion. Alternatively, after a set period, the thrombosed segment of the artery is excised, and the thrombus is isolated and weighed.
-
Data Analysis: The effect of the compound on time to occlusion or thrombus weight is compared to the vehicle control group.
Visualization of Pathways and Workflows
Coagulation Cascade and the Role of FXIa
Caption: The coagulation cascade highlighting the central role of FXIa in the intrinsic pathway and the inhibitory action of Milvexian.
Experimental Workflow for aPTT Assay
Caption: A streamlined workflow diagram for the Activated Partial Thromboplastin Time (aPTT) assay.
Conclusion
The selective inhibition of Factor XIa represents a promising strategy for the development of safer anticoagulants. Milvexian, an oral small-molecule FXIa inhibitor, has demonstrated dose-dependent antithrombotic efficacy in clinical settings. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of FXIa inhibitors. The continued investigation of compounds like Milvexian is crucial for advancing the field of anticoagulation and improving patient outcomes in thromboembolic diseases.
References
- 1. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Factor XIa - Proteopedia, life in 3D [proteopedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Preclinical Profile of FXIa-IN-15: A Novel Anticoagulant for Thrombosis
A Technical Overview for Researchers and Drug Development Professionals
Factor XIa (FXIa) has emerged as a promising target for the development of novel anticoagulants with an improved safety profile, offering the potential to prevent thrombosis with a reduced risk of bleeding compared to current therapies. This technical guide provides a comprehensive overview of the preclinical data available for FXIa-IN-15, a potent and selective inhibitor of FXIa. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of thrombosis and hemostasis.
Introduction to FXIa Inhibition
The intrinsic pathway of the coagulation cascade, in which FXIa plays a crucial role, is a significant contributor to the amplification of thrombin generation during thrombus formation. Epidemiological and preclinical studies have demonstrated that deficiency or inhibition of FXI/FXIa is associated with a reduced risk of thrombosis, with a minimal impact on normal hemostasis. This favorable therapeutic window has driven the development of various FXIa inhibitors.
This compound, also identified as compound (S)-10h, is a novel, small-molecule, triazole-based benzoic acid derivative that has demonstrated high affinity and selectivity for FXIa in in-vitro studies. This document summarizes the key preclinical findings for this compound and provides context with representative experimental protocols and conceptual frameworks relevant to the evaluation of FXIa inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative in vitro data for this compound, highlighting its potency, selectivity, and anticoagulant activity.
Table 1: In Vitro Potency of this compound [1]
| Target Enzyme | IC50 (nM) |
| Factor XIa (FXIa) | 0.38 |
| Plasma Kallikrein (PKa) | 59.2 |
Table 2: In Vitro Selectivity of this compound
| Protease | Selectivity (Fold) vs. FXIa |
| Plasma Kallikrein (PKa) | ~156 |
| Factor Xa (FXa) | >100,000 |
| Thrombin | >100,000 |
Table 3: In Vitro Anticoagulant Efficacy of this compound [1]
| Assay | Parameter | Value (µM) |
| Activated Partial Thromboplastin Time (aPTT) | EC1.5X | 0.55 |
Experimental Protocols
Detailed in vivo preclinical data for this compound in thrombosis models is not yet publicly available. However, this section outlines representative experimental methodologies commonly employed in the preclinical evaluation of FXIa inhibitors for thrombosis.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FXIa and other serine proteases to assess potency and selectivity.
Materials:
-
Purified human Factor XIa, Plasma Kallikrein, Factor Xa, Thrombin
-
Chromogenic substrate specific for each enzyme
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-buffered saline with BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, the respective enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a predetermined period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the specific chromogenic substrate.
-
Monitor the change in absorbance over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the in vitro anticoagulant effect of a test compound on the intrinsic and common pathways of coagulation.
Materials:
-
Human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compound (e.g., this compound)
-
Coagulometer
Procedure:
-
Prepare dilutions of the test compound in a suitable solvent.
-
Pre-warm human plasma and the aPTT reagent to 37°C.
-
In a cuvette, mix the plasma with the test compound at various concentrations.
-
Add the aPTT reagent and incubate the mixture for a specific time (e.g., 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding pre-warmed CaCl2 solution.
-
Measure the time taken for clot formation using a coagulometer.
-
The EC1.5X is the concentration of the compound that prolongs the aPTT by 1.5-fold compared to the vehicle control.
In Vivo Thrombosis Models (Representative Examples)
3.3.1. Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model (Rodent)
Objective: To assess the antithrombotic efficacy of a test compound in an arterial thrombosis model.
Procedure:
-
Anesthetize the animal (e.g., rat or mouse).
-
Surgically expose the common carotid artery.
-
Administer the test compound (e.g., this compound) or vehicle via a suitable route (e.g., intravenous or oral).
-
Place a filter paper saturated with a FeCl3 solution (e.g., 10%) on the surface of the carotid artery for a defined period to induce endothelial injury.
-
Monitor blood flow in the artery using a Doppler flow probe.
-
The primary endpoint is the time to vessel occlusion. A longer time to occlusion indicates antithrombotic efficacy.
3.3.2. Arteriovenous (AV) Shunt Thrombosis Model (Rabbit)
Objective: To evaluate the antithrombotic effect of a test compound in a model of venous-like thrombosis.
Procedure:
-
Anesthetize a rabbit.
-
Insert an extracorporeal AV shunt, typically containing a thrombogenic surface like a silk thread, between the carotid artery and the jugular vein.
-
Administer the test compound or vehicle.
-
Allow blood to circulate through the shunt for a specified duration.
-
At the end of the experiment, remove the shunt and weigh the thrombus formed on the silk thread.
-
A reduction in thrombus weight in the treated group compared to the vehicle group indicates antithrombotic activity.
Bleeding Time Assessment
Objective: To evaluate the potential bleeding risk associated with the test compound.
Procedure (Tail Transection Model in Rodents):
-
Anesthetize the animal.
-
Administer the test compound or vehicle.
-
After a specified time, transect a small distal portion of the tail.
-
Gently blot the bleeding site with filter paper at regular intervals until bleeding ceases.
-
Record the time to cessation of bleeding. An increase in bleeding time compared to the vehicle group suggests a potential bleeding risk.
Visualizations
The following diagrams illustrate key concepts related to FXIa inhibition and the experimental workflow for its evaluation.
Caption: Intrinsic pathway of coagulation and the target of this compound.
Caption: General experimental workflow for preclinical evaluation of FXIa inhibitors.
Conclusion
This compound is a highly potent and selective inhibitor of Factor XIa, as demonstrated by its nanomolar IC50 and significant selectivity over other key coagulation proteases. Its in vitro anticoagulant activity, reflected by the prolongation of aPTT, further supports its potential as a therapeutic agent for thrombosis. While in vivo data on the antithrombotic efficacy and bleeding risk of this compound are not yet available in the public domain, the representative experimental models described provide a framework for its future preclinical development. The promising in vitro profile of this compound warrants further investigation in relevant in vivo models of thrombosis to fully characterize its therapeutic potential.
References
Unraveling the Selectivity Profile of FXIa-IN-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the selectivity profile of the Factor XIa (FXIa) inhibitor, FXIa-IN-15. The document outlines the quantitative inhibitory data, details the experimental methodologies for assessing selectivity, and visualizes key pathways and workflows to offer a clear and thorough understanding of this compound's characteristics.
Introduction to Factor XIa Inhibition
Factor XIa is a critical serine protease in the intrinsic pathway of the coagulation cascade. Its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors like Factor Xa or thrombin. The development of selective FXIa inhibitors is paramount to ensure on-target efficacy while minimizing off-target effects. This guide focuses on the selectivity profile of a specific inhibitor, this compound.
Quantitative Selectivity Profile of FXIa Inhibitors
The selectivity of an FXIa inhibitor is determined by comparing its inhibitory potency against FXIa to its potency against a panel of other related serine proteases. While specific data for a compound explicitly named "this compound" is not widely available in published literature, a review of patent literature mentions an "inhibitor 15" with inhibitory activity against FXIa. The data for this inhibitor, presented as a mixture, is summarized below. To provide a broader context, a representative selectivity profile for a well-characterized, potent, and selective FXIa inhibitor is also included.
Table 1: Inhibitory Activity of "Inhibitor 15" (as a mixture) against FXIa
| Target Enzyme | Ki (nM) | Source |
| Factor XIa | 246 - 3472 | [1] |
Table 2: Representative Selectivity Profile of a Potent FXIa Inhibitor
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. FXIa |
| Factor XIa | 1 | - |
| Plasma Kallikrein | 10 | 10 |
| Thrombin | >10,000 | >10,000 |
| Factor Xa | >10,000 | >10,000 |
| Factor VIIa | >10,000 | >10,000 |
| Activated Protein C (APC) | >10,000 | >10,000 |
| Trypsin | 100 | 100 |
| Plasmin | >10,000 | >10,000 |
Note: The data in Table 2 is representative of a highly selective FXIa inhibitor and is compiled from typical values found in drug discovery literature. It does not represent a specific named compound.
Experimental Protocols for Selectivity Profiling
The determination of a compound's selectivity profile involves a series of standardized in vitro enzymatic assays. The following are detailed methodologies for key experiments.
Enzyme Inhibition Assays (Ki and IC50 Determination)
Objective: To quantify the inhibitory potency of this compound against FXIa and other serine proteases.
Materials:
-
Purified human serine proteases (Factor XIa, plasma kallikrein, thrombin, Factor Xa, Factor VIIa, APC, trypsin, plasmin).
-
Chromogenic or fluorogenic substrates specific for each enzyme.
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with CaCl2 and bovine serum albumin).
-
Test compound (this compound) at various concentrations.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
A solution of the target enzyme is prepared in the assay buffer.
-
The test compound is serially diluted to create a range of concentrations.
-
The enzyme solution is pre-incubated with the test compound for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to reach equilibrium.
-
The enzymatic reaction is initiated by the addition of the specific chromogenic or fluorogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, by also determining the Michaelis-Menten constant (Km) of the substrate.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the functional anticoagulant activity of this compound in human plasma, which is indicative of its effect on the intrinsic coagulation pathway.
Materials:
-
Pooled normal human plasma.
-
aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid and phospholipids).
-
Calcium chloride (CaCl2) solution.
-
Test compound (this compound) at various concentrations.
-
Coagulometer.
Procedure:
-
Pooled normal human plasma is incubated with various concentrations of the test compound for a specified time at 37°C.
-
The aPTT reagent is added to the plasma-inhibitor mixture and incubated for a defined period (e.g., 3-5 minutes) to activate the contact pathway.
-
Clotting is initiated by the addition of CaCl2.
-
The time to clot formation is measured using a coagulometer.
-
The concentration of the inhibitor required to double the baseline clotting time (2x aPTT) is determined.
Visualizations
The following diagrams illustrate the relevant biological pathway, a typical experimental workflow, and the conceptual selectivity of an FXIa inhibitor.
Caption: The Coagulation Cascade and the Site of Action of this compound.
Caption: Experimental Workflow for Selectivity Profiling of this compound.
Caption: Conceptual Diagram of this compound's Selectivity Profile.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of FXIa-IN-15, a Novel Factor XIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro evaluation of FXIa-IN-15, a representative small molecule inhibitor of Factor XIa (FXIa). FXIa is a critical serine protease in the intrinsic pathway of the coagulation cascade, and its inhibition is a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to current anticoagulants.[1][2][3] These protocols are designed to guide researchers in assessing the potency, selectivity, and mechanism of action of this compound and similar compounds in standard coagulation assays.
For the purpose of illustrating expected data, this document utilizes publicly available information for Milvexian (BMS-986177/JNJ-70033093), a well-characterized, potent, and selective oral FXIa inhibitor, as a representative example for "this compound".[1][4][5]
Data Presentation
The following tables summarize the expected in vitro anticoagulant properties of a potent and selective FXIa inhibitor like this compound.
Table 1: Inhibitory Potency against Factor XIa
| Parameter | Value | Species |
| Ki (nM) | 0.11 | Human |
| Ki (nM) | 0.38 | Rabbit |
Data based on Milvexian (BMS-986177/JNJ-70033093) as a representative FXIa inhibitor.[1][5]
Table 2: In Vitro Coagulation Assay Profile
| Assay | Endpoint | Effect of this compound |
| Activated Partial Thromboplastin Time (aPTT) | Clotting Time (seconds) | Concentration-dependent prolongation |
| Prothrombin Time (PT) | Clotting Time (seconds) | No significant change |
| Thrombin Generation Assay (TGA) | Endogenous Thrombin Potential (ETP), Peak Thrombin | Reduction in a manner dependent on contact activation |
This profile is characteristic of selective FXIa inhibitors which primarily affect the intrinsic pathway (measured by aPTT) with minimal impact on the extrinsic pathway (measured by PT).[1][6]
Table 3: Selectivity Profile
| Enzyme | Activity |
| Factor Xa (FXa) | Minimal inhibition |
| Thrombin (FIIa) | Minimal inhibition |
| Other serine proteases | High selectivity for FXIa |
High selectivity is a key feature of next-generation anticoagulants, aiming to reduce off-target effects.
Signaling Pathway
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Factor XIa plays a crucial role in the amplification of this cascade through the intrinsic pathway.
Caption: Coagulation cascade showing the point of intervention for this compound.
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. The time to clot formation is measured after the addition of a contact activator and phospholipids (B1166683) to platelet-poor plasma. FXIa inhibitors are expected to prolong the aPTT in a concentration-dependent manner.[2][7]
Materials:
-
Human platelet-poor plasma (PPP)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Protocol:
-
Prepare a series of dilutions of this compound in the solvent to achieve the desired final concentrations in plasma.
-
Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, add 50 µL of PPP.
-
Add a small volume (e.g., 1-2 µL) of the this compound dilution or vehicle control to the PPP and mix gently.
-
Incubate the plasma-inhibitor mixture for a specified time (e.g., 2-5 minutes) at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time (in seconds) until a fibrin clot is formed.
-
Perform each concentration in triplicate.
-
Plot the aPTT (in seconds) against the log concentration of this compound to determine the concentration that doubles the baseline clotting time (2x aPTT).
Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of tissue factor (thromboplastin) and calcium to platelet-poor plasma. Selective FXIa inhibitors are not expected to significantly prolong the PT.[1][4]
Materials:
-
Human platelet-poor plasma (PPP)
-
This compound stock solution
-
PT reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution (often included in the PT reagent)
-
Coagulometer
-
Calibrated pipettes
-
Incubator or water bath at 37°C
Protocol:
-
Prepare dilutions of this compound as described for the aPTT assay.
-
Pre-warm the PPP and PT reagent to 37°C.
-
In a coagulometer cuvette, add 50 µL of PPP.
-
Add the this compound dilution or vehicle control and mix.
-
Incubate the plasma-inhibitor mixture for a short period (e.g., 1-2 minutes) at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will measure the clotting time in seconds.
-
Perform each concentration in triplicate.
-
Compare the PT values at different inhibitor concentrations to the vehicle control to assess for any off-target effects on the extrinsic pathway.
Thrombin Generation Assay (TGA)
Principle: The TGA provides a comprehensive assessment of the overall potential of plasma to generate thrombin. It measures the concentration of thrombin over time in response to a trigger. The assay can be initiated via the intrinsic pathway (using a contact activator) or the extrinsic pathway (using tissue factor). A selective FXIa inhibitor is expected to reduce thrombin generation, particularly when initiated through the contact pathway or with low concentrations of tissue factor where the feedback activation of FXI by thrombin is more pronounced.[6][8]
Materials:
-
Human platelet-poor plasma (PPP) or platelet-rich plasma (PRP)
-
This compound stock solution
-
Trigger solution (e.g., low concentration of tissue factor with phospholipids, or a contact activator)
-
Fluorogenic thrombin substrate
-
Thrombin calibrator
-
Fluorometer with a temperature-controlled plate reader (37°C)
-
96-well black microplates
Protocol:
-
Prepare dilutions of this compound.
-
In a 96-well plate, add 80 µL of PPP or PRP containing the desired concentration of this compound or vehicle.
-
In separate wells, prepare a thrombin calibration curve according to the manufacturer's instructions.
-
Pre-warm the plate to 37°C.
-
Prepare a reagent mixture containing the trigger and the fluorogenic substrate.
-
Initiate the reaction by adding 20 µL of the reagent mixture to each well.
-
Immediately place the plate in the fluorometer and measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at excitation and emission wavelengths appropriate for the substrate (e.g., 390 nm and 460 nm).
-
The software calculates the first derivative of the fluorescence signal, which is then converted to thrombin concentration using the calibration curve.
-
Key parameters to analyze include:
-
Lag Time: Time to the start of thrombin generation.
-
Peak Thrombin: The maximum concentration of thrombin generated.
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time (area under the curve).
-
Time to Peak: The time to reach peak thrombin concentration.
-
References
- 1. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for FXIa-IN-15 in a Rabbit Model of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXIa-IN-15 is a potent and selective small molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade. By targeting FXIa, this compound offers a promising therapeutic strategy for the prevention and treatment of thromboembolic disorders with a potentially lower risk of bleeding compared to conventional anticoagulants. These application notes provide detailed protocols for evaluating the antithrombotic efficacy of this compound in established rabbit models of thrombosis, along with representative data and visualizations to guide researchers in their preclinical studies.
Mechanism of Action: FXIa in the Coagulation Cascade
Factor XIa plays a crucial role in the amplification phase of the coagulation cascade. It is activated by Factor XIIa or thrombin and, in turn, activates Factor IX. This leads to a burst in thrombin generation and the formation of a stable fibrin (B1330869) clot. Inhibiting FXIa can effectively reduce thrombus formation without significantly impacting initial hemostasis, which is primarily driven by the extrinsic (tissue factor) pathway.[1][2][3]
Experimental Protocols
Two common rabbit models for evaluating antithrombotic agents are the Arteriovenous (AV) Shunt Model and the Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model.
Rabbit Arteriovenous (AV) Shunt Model of Venous Thrombosis
This model assesses the ability of a compound to prevent the formation of a thrombus in an extracorporeal shunt.[1][4]
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetics (e.g., ketamine and xylazine)
-
Polyethylene (B3416737) tubing for the shunt
-
Silk thread
-
Surgical instruments
-
This compound formulated in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol)
-
Saline for vehicle control
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbits using an appropriate regimen (e.g., ketamine/xylazine intramuscularly).[1] Maintain anesthesia throughout the experiment.
-
Surgically expose the carotid artery and jugular vein.
-
Cannulate the carotid artery and jugular vein with polyethylene tubing to create an arteriovenous shunt.
-
-
Drug Administration:
-
Thrombus Induction and Measurement:
-
Introduce a thrombogenic surface, such as a silk thread, into the AV shunt tubing.
-
Allow blood to circulate through the shunt for a predefined period (e.g., 40 minutes).
-
After the circulation period, clamp the shunt and carefully remove the silk thread bearing the thrombus.
-
Immediately weigh the wet thrombus. The primary endpoint is the thrombus weight.[1][4]
-
-
Blood Sampling and Analysis:
-
Collect blood samples at baseline and at the end of the experiment for pharmacodynamic analysis.
-
Measure the activated partial thromboplastin (B12709170) time (aPTT) to assess the effect of this compound on the intrinsic coagulation pathway. Prothrombin time (PT) can also be measured to confirm selectivity over the extrinsic pathway.[1][4]
-
Rabbit Electrolytic-Induced Carotid Arterial Thrombosis (ECAT) Model
This model is used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting, which is often more platelet-rich.[5][6]
Materials:
-
Male New Zealand White rabbits (2.5-3.5 kg)
-
Anesthetics (e.g., ketamine and xylazine)
-
Doppler flow probe
-
Electrolytic injury device (e.g., stainless steel electrode)
-
Surgical instruments
-
This compound formulated in a suitable vehicle
-
Saline for vehicle control
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rabbit as described for the AV shunt model.
-
Isolate a section of the carotid artery.
-
Place a Doppler flow probe around the artery distal to the injury site to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle as an IV bolus followed by a continuous infusion.[5]
-
-
Thrombus Induction and Monitoring:
-
Induce endothelial injury by applying a low electrical current to the external surface of the carotid artery using a stainless steel electrode. This initiates thrombus formation.
-
Continuously monitor carotid blood flow for a set period (e.g., 90 minutes). A decrease in blood flow indicates thrombus formation.
-
-
Efficacy Endpoints:
-
The primary efficacy endpoints are the preservation of carotid blood flow and the final weight of the thrombus.[5]
-
At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.
-
-
Bleeding Time Assessment (Optional but Recommended):
Data Presentation
The following tables present representative data for this compound in the described rabbit thrombosis models.
Table 1: Efficacy of this compound in the Rabbit AV Shunt Model
| Treatment Group (IV Bolus + Infusion) | n | Thrombus Weight (mg) | % Inhibition vs. Vehicle | aPTT (fold increase vs. baseline) |
| Vehicle | 6 | 45.2 ± 5.1 | - | 1.0 ± 0.1 |
| This compound (0.25 + 0.17 mg/kg/h) | 6 | 29.8 ± 4.3 | 34.1% | 1.5 ± 0.2 |
| This compound (1.0 + 0.67 mg/kg/h) | 6 | 21.9 ± 3.8 | 51.5% | 2.2 ± 0.3 |
| This compound (4.0 + 2.68 mg/kg/h) | 6 | 14.9 ± 2.9 | 67.0% | 3.1 ± 0.4 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. vehicle. (Data modeled after milvexian (B3324122) studies[1][4])
Table 2: Efficacy of this compound in the Rabbit ECAT Model
| Treatment Group (IV Bolus + Infusion) | n | Thrombus Weight (mg) | % Inhibition vs. Vehicle | Carotid Blood Flow Preservation (%) | Cuticle Bleeding Time (fold increase vs. control) |
| Vehicle | 6 | 20.5 ± 2.1 | - | 5 ± 2 | 1.0 ± 0.1 |
| This compound (0.06 + 0.04 mg/kg/h) | 6 | 17.4 ± 1.8 | 15.1% | 32 ± 6* | 1.1 ± 0.1 |
| This compound (0.25 + 0.17 mg/kg/h) | 6 | 11.3 ± 1.5 | 44.9% | 54 ± 10 | 1.2 ± 0.2 |
| This compound (1.0 + 0.67 mg/kg/h) | 6 | 6.2 ± 1.1 | 69.8% | 76 ± 5 | 1.2 ± 0.2 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. vehicle. (Data modeled after milvexian and BMS-262084 studies[5][7])
Conclusion
The provided protocols and representative data demonstrate the utility of rabbit models of thrombosis for the preclinical evaluation of FXIa inhibitors like this compound. These models allow for the assessment of antithrombotic efficacy in both venous and arterial settings, as well as the evaluation of potential bleeding liability. The data suggest that this compound can produce potent antithrombotic effects with a minimal impact on bleeding time, supporting its development as a safe and effective anticoagulant.
References
- 1. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule factor XIa inhibitor produces antithrombotic efficacy with minimal bleeding time prolongation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXIa-IN-15 in Animal Studies
Introduction
FXIa-IN-15, also identified as Compound (S)-10h, is a potent and selective inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation.[1] Due to its role in thrombosis with potentially a lower risk of bleeding compared to other anticoagulants, FXIa has emerged as a significant target for the development of new antithrombotic therapies. This compound also shows inhibitory activity against plasma kallikrein (PKa).[1][2][3][4][5] These application notes are intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.
Note: Extensive searches of publicly available scientific literature and databases did not yield specific details regarding the dosing and administration of this compound in animal studies. The primary research article describing the discovery and in vitro characterization of this compound does not appear to contain in vivo data.[1] Therefore, the following sections provide general guidance based on common practices for similar compounds and the available in vitro data.
Compound Information
| Identifier | Value | Reference |
| Compound Name | This compound | [1] |
| Alias | Compound (S)-10h | [1] |
| Target(s) | Factor XIa (FXIa), Plasma Kallikrein (PKa) | [1][2][3][4][5] |
| IC50 (FXIa) | 0.38 nM | [1] |
| IC50 (PKa) | 59.2 nM | [1] |
| In Vitro Anticoagulant Activity (aPTT) | EC1.5X of 0.55 μM | [1] |
Proposed Experimental Protocols for Animal Studies
The following protocols are generalized and should be adapted based on the specific animal model, experimental objectives, and preliminary dose-ranging studies.
Formulation for In Vivo Administration
For preclinical animal studies, this compound would typically be formulated in a vehicle suitable for the chosen route of administration. As specific solubility and vehicle information for in vivo use is not publicly available, researchers should perform their own formulation development. A common starting point for poorly soluble compounds for oral or parenteral administration in rodents is a vehicle containing a combination of solvents and surfactants.
Example Vehicle Formulation (for oral or intraperitoneal administration):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol for Formulation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix thoroughly.
-
Finally, add saline to the desired final volume and vortex to ensure a homogenous solution or suspension.
Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity, especially in smaller animals. The suitability and tolerability of any vehicle must be assessed in a pilot study.
Proposed Animal Models
The selection of an animal model will depend on the therapeutic area of interest. For an FXIa inhibitor, relevant models would include those for thrombosis.
-
FeCl3-Induced Carotid Artery Thrombosis Model (Mouse or Rat): This is a widely used model to evaluate the antithrombotic efficacy of anticoagulants.
-
Arteriovenous (AV) Shunt Thrombosis Model (Rat or Rabbit): This model assesses thrombus formation on a foreign surface, mimicking conditions that can lead to thrombosis.
-
Venous Thromboembolism (VTE) Model (Rat): This model can be induced by ligation of the inferior vena cava to study the prevention of deep vein thrombosis.
Administration Route and Dosing
The optimal route of administration (e.g., oral, intravenous, intraperitoneal, subcutaneous) and dosing regimen would need to be determined through pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Suggested Workflow for Determining Dosing:
Caption: Workflow for determining the appropriate dosing regimen for this compound in animal studies.
Signaling Pathway
This compound acts on the intrinsic pathway of the coagulation cascade. The diagram below illustrates the position of FXIa in this pathway.
References
Application Notes and Protocols for Assessing FXIa-IN-15 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIa (FXIa) is a plasma serine protease that plays a crucial role in the amplification phase of the coagulation cascade. Its position in the intrinsic pathway makes it an attractive target for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to currently available therapies. FXIa-IN-15 is a small molecule inhibitor of FXIa. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, enabling researchers to assess its potency and mechanism of action.
Note on this compound Identification: Publicly available information for a compound explicitly named "this compound" is limited. The quantitative data presented in this document corresponds to "inhibitor 15" as described in patent literature, which is presumed to be the compound of interest. This phenylalanine-based inhibitor targets the active site of FXIa.[1]
Data Presentation
The inhibitory activity of this compound against Factor XIa is summarized in the table below. This data is derived from in vitro enzymatic assays.
| Compound | Target | Assay Type | Key Parameter | Value (nM) |
| This compound (inhibitor 15) | Factor XIa | Enzymatic Inhibition | Ki | 246–3472 (mixture) |
Signaling Pathway and Inhibition
Factor XIa is a key enzyme in the intrinsic pathway of the coagulation cascade. Upon activation by Factor XIIa or thrombin, FXIa proteolytically activates Factor IX to Factor IXa. Factor IXa, in complex with its cofactor Factor VIIIa, then activates Factor X to Factor Xa. Factor Xa is the converging point of the intrinsic and extrinsic pathways and initiates the final common pathway, leading to a burst of thrombin generation and subsequent fibrin (B1330869) clot formation. Small molecule inhibitors like this compound typically bind to the active site of FXIa, preventing it from binding and cleaving its substrate, Factor IX. This inhibition effectively dampens the amplification of the coagulation cascade.
References
Application Note: Protocol for Determining the Aqueous Solubility of FXIa-IN-15
Introduction
FXIa-IN-15 is a potent and selective small molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1] As a promising candidate for anticoagulant therapy, a thorough understanding of its physicochemical properties, particularly its aqueous solubility, is critical for successful drug development. Poor aqueous solubility can significantly hinder oral bioavailability, complicate formulation development, and lead to unreliable results in in vitro and in vivo studies.[2] This application note provides a detailed protocol for determining the kinetic and thermodynamic solubility of this compound in aqueous solutions, a crucial step in its preclinical evaluation.
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor XIa plays a significant role in the amplification of thrombin generation within the intrinsic pathway.[3][4][5] Inhibition of FXIa is therefore a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to conventional anticoagulants that target downstream factors like thrombin or Factor Xa.[4]
Understanding the solubility of a drug candidate like this compound is fundamental. Solubility impacts every stage of development, from early discovery screening to formulation and clinical trials.[6] This protocol outlines two common methods for solubility assessment:
-
Kinetic Solubility: This method measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), precipitates when diluted into an aqueous buffer. It is a high-throughput method often used in early-stage drug discovery to quickly assess the solubility of a large number of compounds.[2][7][8]
-
Thermodynamic Solubility: This method determines the equilibrium concentration of a compound in a saturated solution after a prolonged incubation period. It represents the true solubility of the compound under specific conditions and is crucial for lead optimization and formulation development.[2][9][10][11]
This document is intended for researchers, scientists, and drug development professionals involved in the characterization and formulation of novel therapeutic agents.
Signaling Pathway of the Intrinsic Coagulation Cascade
Caption: Intrinsic pathway of the coagulation cascade and the inhibitory action of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethanol (EtOH), ACS grade or higher
-
Polyethylene glycol 400 (PEG 400)
-
96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Plate shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
-
Analytical balance
-
pH meter
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of a small molecule inhibitor in an aqueous buffer.[12]
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.
-
Ensure complete dissolution by vortexing.
-
-
Serial Dilution:
-
Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc., down to a low micromolar concentration).
-
-
Dilution in Aqueous Buffer:
-
In a 96-well plate, add 98 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of each DMSO concentration of this compound to the corresponding wells containing PBS. This will result in a final DMSO concentration of 2%.
-
Include a blank control with 2 µL of DMSO in 98 µL of PBS.
-
-
Incubation and Observation:
-
Seal the plate and incubate at room temperature for 2 hours on a plate shaker.[2]
-
Visually inspect each well for the presence of precipitate.
-
For a more quantitative assessment, measure the turbidity of the solutions using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
-
Determination of Kinetic Solubility:
-
The highest concentration of this compound that remains visually clear or does not show a significant increase in turbidity compared to the blank is considered the kinetic solubility.
-
Protocol 2: Thermodynamic Solubility (Shake-Flask) Assay
This protocol outlines a method to determine the thermodynamic or equilibrium solubility of this compound.[2]
-
Sample Preparation:
-
Add an excess amount of powdered this compound to a series of microcentrifuge tubes.
-
To each tube, add a known volume (e.g., 1 mL) of the desired aqueous solvent (e.g., deionized water, PBS pH 7.4).
-
Also, prepare samples in co-solvent systems if desired (e.g., PBS with 5% EtOH, 10% PEG 400).
-
-
Equilibration:
-
Tightly cap the tubes and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the incubation period, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis by HPLC:
-
Prepare a standard curve of this compound in the appropriate solvent.
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the diluted samples and standards by a validated HPLC method to determine the concentration of dissolved this compound.
-
-
Data Interpretation:
-
The concentration determined from the HPLC analysis represents the thermodynamic solubility of this compound in the tested solvent under the specified conditions.
-
Experimental Workflow
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic Heparin Mimetic That Allosterically Inhibits Factor XIa and Reduces Thrombosis In Vivo Without Enhanced Risk of Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility table - Wikipedia [en.wikipedia.org]
- 4. Solubility Rules for Ionic Compounds [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Influence of solvent mixtures on HPMCAS-celecoxib microparticles prepared by electrospraying - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The foundation for investigating factor XI as a target for inhibition in human cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bms.com [bms.com]
- 10. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Novel Forms of Coagulation Factor XIa: INDEPENDENCE OF FACTOR XIa SUBUNITS IN FACTOR IX ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FXIa-IN-15 Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the Factor XIa inhibitor, FXIa-IN-15, in buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common solubility challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, received as a powder, will not dissolve in my aqueous assay buffer. What should I do first?
A1: It is standard practice to first prepare a high-concentration stock solution of a small molecule inhibitor in a water-miscible organic solvent. The most common choice is dimethyl sulfoxide (B87167) (DMSO) due to its ability to dissolve a wide range of organic molecules.[1] Once the stock solution is prepared, you can make serial dilutions into your aqueous experimental buffer. It is critical to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not interfere with your experiment.[1]
Q2: I dissolved this compound in DMSO to make a stock solution, but it precipitates immediately when I dilute it into my aqueous buffer. Why is this happening?
A2: This phenomenon is often referred to as "precipitation upon dilution" or "crashing out".[1] It occurs when the concentration of this compound in the final aqueous solution exceeds its thermodynamic solubility limit in that specific buffer. The small amount of organic solvent from the stock is no longer sufficient to keep the compound dissolved in the highly aqueous environment.[1]
Q3: Could the composition of my buffer be the cause of the precipitation?
A3: Absolutely. The solubility of a small molecule like this compound can be highly dependent on the buffer's properties. Key factors to consider are:
-
pH: If this compound has ionizable groups, its solubility can be significantly affected by the pH of the buffer.[1]
-
Ionic Strength: The concentration of salts (e.g., NaCl) can influence solubility.
-
Buffer Species: The specific buffering agent (e.g., Tris, HEPES, PBS) can interact with the compound differently.
-
Additives: Components like detergents (e.g., Tween-20) or carrier proteins (e.g., BSA, PEG) can either enhance or sometimes hinder solubility. Assays for FXIa often include such additives to prevent non-specific binding and improve enzyme stability.[2]
Q4: How can I improve the solubility of this compound in my assay buffer?
A4: If you are still observing precipitation after preparing a DMSO stock and ensuring the final solvent concentration is low, you can explore the following strategies:
-
Optimize Buffer pH: If the chemical structure of this compound contains acidic or basic functional groups, adjusting the buffer pH away from the compound's isoelectric point can increase solubility.
-
Use Co-solvents: In addition to DMSO in your stock, you might consider a formulation that includes other co-solvents like polyethylene (B3416737) glycol (PEG) in the final buffer, if compatible with your assay.
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Incorporate Solubilizing Excipients: Surfactants such as Tween-80 or cyclodextrins can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1] It is crucial to include a vehicle control with the excipient alone to ensure it does not affect your assay.[1]
-
Lower the Final Concentration: It's possible that the desired final concentration of this compound is simply above its solubility limit in your chosen buffer. The highest concentration that remains in solution should be considered the upper limit for the experiment.
Q5: Are there any recommended buffer conditions for assays involving FXIa?
A5: Yes, published literature on FXIa assays provides guidance on suitable buffer systems. These typically aim to maintain physiological pH and include additives to ensure enzyme stability and prevent non-specific interactions. A summary of commonly used components is provided in the table below.
Data Presentation
Table 1: Common Components of Assay Buffers for in vitro FXIa Activity
| Component | Typical Concentration Range | Purpose |
| Buffering Agent | 20-50 mM | Maintain a stable pH |
| Tris-HCl | pH 7.4 - 8.0 | Common buffering agent |
| HEPES | pH 7.4 | Another common buffering agent |
| Salt | 100-150 mM | Mimic physiological ionic strength |
| Sodium Chloride (NaCl) | ||
| Divalent Cations | 5 mM | Required for the activity of some coagulation factors |
| Calcium Chloride (CaCl2) | ||
| Non-specific Binding Blocker | 0.01 - 0.1% | Reduce adsorption of proteins and inhibitors to surfaces |
| Polyethylene Glycol (PEG 8000) | ||
| Bovine Serum Albumin (BSA) | ||
| Surfactant | 0.01 - 0.02% | Prevent aggregation and improve solubility |
| Tween-20 |
Note: The optimal buffer composition may vary depending on the specific assay format and experimental goals.
Experimental Protocols
Protocol: Empirical Determination of this compound Solubility
Objective: To find the maximum concentration of this compound that can be dissolved and remain stable in a specific aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen aqueous buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
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Microcentrifuge
Procedure:
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Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
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Dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure all powder is at the bottom of the vial by centrifuging briefly before adding the solvent.[3]
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Vortex or sonicate gently until the powder is completely dissolved. Visually inspect for any remaining particulates.
-
-
Prepare Serial Dilutions in Buffer:
-
Label a series of microcentrifuge tubes.
-
Prepare serial dilutions of your this compound stock solution directly into your aqueous buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
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Crucially, ensure the final percentage of DMSO is constant across all dilutions and matches your intended final assay conditions (e.g., 0.5%). Prepare a "vehicle control" tube containing only the buffer and the same final percentage of DMSO.
-
-
Equilibration and Observation:
-
Incubate the tubes at the temperature of your planned experiment (e.g., room temperature or 37°C) for a relevant period (e.g., 1-2 hours) to allow them to equilibrate.
-
Visually inspect each tube for any signs of precipitation (cloudiness, visible particles). A comparison to the clear vehicle control is essential.
-
-
Centrifugation and Confirmation:
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Centrifuge all tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved microparticles.[1]
-
Carefully inspect the supernatant. The highest concentration that remains clear and particle-free after centrifugation is your empirical solubility limit in that specific buffer.
-
Mandatory Visualization
References
Technical Support Center: Optimizing FXIa-IN-15 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using FXIa-IN-15 in in vitro assays. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Factor XIa (FXIa).[1] It also shows inhibitory activity against plasma kallikrein (PKa).[1] Its mechanism of action is the direct inhibition of the enzymatic activity of FXIa, a key serine protease in the intrinsic pathway of the coagulation cascade.[2] By inhibiting FXIa, this compound effectively blocks the amplification of thrombin generation, leading to its anticoagulant effect.[2]
Q2: What is the recommended solvent for dissolving this compound and how should I prepare stock solutions?
It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q3: I observed precipitation when diluting my this compound stock solution in aqueous buffer/media. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:
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Vortexing: Ensure thorough mixing by vortexing the solution immediately after dilution.
-
Sonication: Gentle sonication can help to redissolve small precipitates.
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Lowering the final concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.
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Using a carrier protein: In some instances, the addition of a carrier protein like bovine serum albumin (BSA) to the assay buffer can help to maintain the solubility of hydrophobic compounds.
Q4: What is a typical starting concentration range for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the specific assay and experimental conditions. Based on its reported potency, here are some suggested starting points:
-
Biochemical Assays (e.g., chromogenic substrate assays): A starting concentration range of 0.1 nM to 100 nM is recommended, spanning the reported IC50 value.
-
Plasma-based Clotting Assays (e.g., aPTT): A wider concentration range, for instance from 10 nM to 10 µM, may be necessary to observe a dose-dependent effect on clotting time. The reported EC1.5X for extending the aPTT is 0.55 μM.[1]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
| Factor XIa (FXIa) | 0.38 nM | Biochemical Assay |
| Plasma Kallikrein (PKa) | 59.2 nM | Biochemical Assay |
Table 2: Anticoagulant Efficacy of this compound
| Parameter | Value | Assay Type |
| aPTT EC1.5X | 0.55 µM | Plasma Clotting Assay |
Experimental Protocols
Protocol 1: Chromogenic Assay for FXIa Inhibition
This protocol describes a general method for determining the inhibitory activity of this compound against purified human FXIa using a chromogenic substrate.
Materials:
-
Purified Human Factor XIa (FXIa)
-
FXIa Chromogenic Substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
This compound
-
DMSO (for inhibitor dilution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Assay setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution (or vehicle control - Assay Buffer with the same final DMSO concentration)
-
Purified Human FXIa solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the pre-warmed FXIa chromogenic substrate to each well to start the reaction.
-
Kinetic measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Data analysis: Determine the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Assay
This protocol provides a general procedure for assessing the anticoagulant effect of this compound in human plasma.
Materials:
-
Normal human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids)
-
Calcium Chloride (CaCl2) solution (e.g., 25 mM)
-
This compound
-
DMSO (for inhibitor dilution)
-
Coagulometer or a manual tilt-tube method with a water bath at 37°C
-
Coagulation tubes
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO.
-
Sample preparation: In a coagulation tube, add normal human plasma. Then, add a small volume of the this compound dilution (or DMSO as a vehicle control). The final DMSO concentration should be kept below 0.5%.
-
Pre-incubation: Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 2-5 minutes).
-
Add aPTT reagent: Add the pre-warmed aPTT reagent to the tube and incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C. This step activates the contact pathway.
-
Initiate clotting: Add pre-warmed CaCl2 solution to the tube and simultaneously start a timer.
-
Measure clotting time: Record the time it takes for a fibrin (B1330869) clot to form. This is the aPTT.
-
Data analysis: Plot the aPTT (in seconds) against the concentration of this compound. Determine the concentration of the inhibitor that prolongs the aPTT by 1.5 times the baseline (EC1.5X).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in aPTT results | - Inconsistent mixing technique.- Temperature fluctuations.- Pipetting errors. | - Ensure consistent and gentle mixing of reagents.- Maintain a constant 37°C incubation temperature.- Use calibrated pipettes and ensure accurate dispensing of all reagents. |
| No or weak inhibition observed in the chromogenic assay | - Incorrect inhibitor concentration.- Degraded inhibitor.- Inactive enzyme. | - Verify the dilution calculations and prepare fresh dilutions.- Use a fresh aliquot of this compound.- Test the activity of the FXIa enzyme with a known inhibitor or by checking its substrate turnover without any inhibitor. |
| Unexpectedly short aPTT with inhibitor | - Reagent issues.- Plasma sample quality. | - Check the expiration date and proper storage of the aPTT reagent and CaCl2 solution.- Use fresh, properly collected and stored plasma. Avoid samples with visible hemolysis or lipemia. |
| Discrepancy between biochemical and plasma-based assay results | - Plasma protein binding of the inhibitor.- Presence of other factors in plasma that may influence the inhibitor's activity. | - This is not unexpected. The effective concentration of the inhibitor in plasma may be lower than in a purified system. This highlights the importance of testing in a more physiologically relevant matrix like plasma. |
Mandatory Visualizations
References
Addressing FXIa-IN-15 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FXIa-IN-15, a potent inhibitor of Factor XIa.
Troubleshooting Guide
This guide addresses potential issues related to off-target effects that may be observed during experiments with this compound.
| Question/Observed Issue | Potential Cause & Explanation | Suggested Troubleshooting Steps |
| My activated partial thromboplastin (B12709170) time (aPTT) is significantly prolonged, but the effect seems stronger than expected based on the FXIa IC50. | This compound is also a potent inhibitor of plasma kallikrein (PKa), another serine protease in the intrinsic coagulation pathway.[1][2] Inhibition of both FXIa and PKa can lead to a more pronounced prolongation of the aPTT than inhibition of FXIa alone. | 1. Confirm On-Target Activity: Run a specific FXIa activity assay to confirm the expected inhibition at your experimental concentration. 2. Assess PKa Inhibition: Perform a plasma kallikrein activity assay to determine the extent of PKa inhibition at the concentration of this compound you are using. 3. Dose-Response Curve: Generate a full dose-response curve for this compound in your aPTT assay to understand the concentration-dependent effects. |
| I am observing unexpected effects on inflammation or blood pressure in my in vivo model. | Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, vasodilation, and pain. Off-target inhibition of PKa by this compound could lead to modulation of these pathways. | 1. Measure Bradykinin (B550075) Levels: If feasible in your model, measure bradykinin levels, as this is a key product of the kallikrein-kinin system. 2. Use a More Selective Inhibitor: As a control, use a highly selective FXIa inhibitor with minimal activity against PKa to determine if the observed effects are due to FXIa inhibition alone. 3. Literature Review: Consult literature on the physiological roles of plasma kallikrein to correlate with your observed phenotypes. |
| My results are inconsistent across different plasma lots. | The levels of coagulation factors, including FXI and prekallikrein (the zymogen of plasma kallikrein), can vary between different plasma donors. This variability can affect the inhibitory potency of this compound. | 1. Standardize Plasma Source: Use a pooled normal plasma from a reputable commercial source for all experiments to minimize variability. 2. Characterize Plasma: If using individual donor plasma, consider measuring baseline levels of key coagulation factors. 3. Internal Controls: Always include appropriate vehicle and positive controls in every experiment. |
Frequently Asked Questions (FAQs)
What is the primary target of this compound?
The primary target of this compound is Factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade.[1][2]
What are the known off-targets of this compound?
The most significant known off-target of this compound is plasma kallikrein (PKa).[1][2] It is also reported to be highly selective against other serine proteases like Factor Xa and thrombin.
Why is plasma kallikrein a common off-target for FXIa inhibitors?
Factor XIa and plasma kallikrein are homologous serine proteases, sharing a high degree of structural similarity in their active sites. This makes it challenging to develop highly selective inhibitors.
How can I experimentally confirm off-target effects on plasma kallikrein?
You can perform an in vitro plasma kallikrein activity assay using a chromogenic substrate specific for PKa. By testing a range of this compound concentrations, you can determine the IC50 for PKa inhibition and compare it to the IC50 for FXIa.
What is the expected effect of this compound on standard coagulation assays?
This compound is expected to prolong the activated partial thromboplastin time (aPTT), which assesses the intrinsic and common pathways of coagulation.[1][2] It should have minimal to no effect on the prothrombin time (PT), which evaluates the extrinsic and common pathways.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target and a key off-target.
| Target | IC50 (nM) | Selectivity (Fold vs. FXIa) |
| Factor XIa (FXIa) | 0.38 | - |
| Plasma Kallikrein (PKa) | 59.2 | ~156 |
Data sourced from MedchemExpress and TargetMol product pages, citing Dai L, et al. Eur J Med Chem. 2025 Jan 15:282:117067.[1][2]
Experimental Protocols
Factor XIa (FXIa) Inhibition Assay (Representative Protocol)
This protocol describes a typical method for determining the inhibitory activity of this compound against human FXIa using a chromogenic substrate.
Materials:
-
Human Factor XIa (FXIa)
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with BSA)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add a fixed volume of the this compound dilutions. Include a vehicle control (buffer with DMSO).
-
Add a fixed concentration of human FXIa to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic FXIa substrate.
-
Immediately measure the absorbance at 405 nm kinetically over 10-15 minutes using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Plasma Kallikrein (PKa) Inhibition Assay (Representative Protocol)
This protocol outlines a method to assess the off-target inhibitory activity of this compound against plasma kallikrein.
Materials:
-
Human Plasma Kallikrein (PKa)
-
Chromogenic PKa substrate (e.g., S-2302)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.8)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same serial dilution and plate setup as the FXIa inhibition assay.
-
Add a fixed concentration of human plasma kallikrein to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding the chromogenic PKa substrate.
-
Measure the absorbance at 405 nm kinetically.
-
Calculate the rate of reaction and determine the IC50 value for PKa inhibition.
Activated Partial Thromboplastin Time (aPTT) Assay (Representative Protocol)
This protocol describes how to measure the anticoagulant effect of this compound in plasma.
Materials:
-
Pooled normal human plasma
-
aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
This compound
-
Coagulometer or a water bath and stopwatch
Procedure:
-
Prepare dilutions of this compound in a suitable solvent and spike them into aliquots of pooled normal plasma. Include a vehicle control.
-
Pre-warm the plasma samples, aPTT reagent, and CaCl2 solution to 37°C.
-
In a cuvette, mix the plasma sample with the aPTT reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 3-5 minutes) to allow for the activation of the contact pathway.
-
Initiate clotting by adding the pre-warmed CaCl2 solution and simultaneously start the timer.
-
Record the time taken for clot formation.
-
Plot the clotting time against the concentration of this compound to assess its anticoagulant effect.
Visualizations
Caption: Intrinsic coagulation pathway showing the site of action of this compound.
Caption: Off-target activity of this compound on the Kallikrein-Kinin System.
Caption: Troubleshooting workflow for this compound off-target effects.
References
Interpreting unexpected results in FXIa-IN-15 aPTT assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using FXIa-IN-15 in Activated Partial Thromboplastin Time (aPTT) assays. Unexpected results can arise from various factors, including pre-analytical variables, reagent issues, and the specific mechanism of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the aPTT assay?
This compound is a direct inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic coagulation pathway.[1][2] Therefore, this compound is expected to prolong the aPTT in a concentration-dependent manner.[3][4] The aPTT test measures the integrity of the intrinsic and common pathways of coagulation.[5][6] By inhibiting FXIa, the inhibitor disrupts the coagulation cascade, leading to a longer time to form a fibrin (B1330869) clot.[3]
Q2: My aPTT results with this compound are highly variable. What are the potential causes?
High variability in aPTT results can stem from several sources:
-
Pre-analytical Issues: Inconsistent sample collection and processing are common culprits. This includes variations in blood-to-anticoagulant ratio, inadequate mixing of the sample with citrate (B86180), or hemolysis.[7][8]
-
Reagent Handling: Improper reconstitution, storage, or handling of aPTT reagents can lead to inconsistent results. Ensure reagents are brought to the appropriate temperature before use.[9][10]
-
Pipetting Errors: Inaccurate pipetting of plasma, reagents, or the inhibitor can introduce significant variability.[11]
-
Incubation Times: Precise and consistent incubation times for plasma with the aPTT reagent and for the subsequent reaction with calcium chloride are critical.[6][7]
Q3: The observed aPTT prolongation with this compound is much lower than expected. What could be the reason?
Several factors can lead to a weaker-than-expected anticoagulant effect:
-
Incorrect Inhibitor Concentration: Verify the dilution calculations and the stock solution concentration of this compound.
-
Reagent Sensitivity: Different aPTT reagents have varying sensitivities to FXI deficiencies and inhibitors.[12][13] The reagent in use may be less sensitive to FXIa inhibition.
-
Suboptimal Assay Conditions: Ensure the assay is performed at 37°C, as temperature fluctuations can affect enzyme kinetics and clotting times.[11]
-
Presence of Other Procoagulants: The plasma sample itself might have elevated levels of other clotting factors that could partially overcome the inhibition.
Q4: The aPTT is extremely prolonged, even at low concentrations of this compound. What should I investigate?
An unexpectedly strong response could be due to:
-
Underlying Coagulopathy: The baseline plasma may have a pre-existing factor deficiency (e.g., Factor VIII, IX, or XII), making it more sensitive to the effects of FXIa inhibition.[14][15] Performing a mixing study with normal plasma can help identify the presence of an underlying deficiency or inhibitor.[7][8]
-
Incorrect Inhibitor Concentration: An error in preparing the dilutions could have resulted in a higher-than-intended concentration of this compound.
-
Reagent Sensitivity: The aPTT reagent being used may be particularly sensitive to FXIa inhibitors.[13]
Troubleshooting Guide
Table 1: Troubleshooting Unexpected aPTT Results with this compound
| Observed Problem | Potential Cause | Recommended Action |
| High Variability Between Replicates | Pre-analytical sample issues (e.g., improper collection, hemolysis).[7][11] | Review blood collection and plasma preparation protocols. Ensure proper 9:1 blood-to-citrate ratio.[9] Visually inspect plasma for hemolysis or clots.[7] |
| Inconsistent pipetting or timing.[11] | Calibrate pipettes. Ensure consistent timing for all incubation steps. Use an automated coagulometer if available.[9] | |
| Reagent instability.[10] | Prepare fresh reagents. Ensure proper storage and handling of aPTT reagents and calcium chloride.[9][10] | |
| Weaker-than-Expected Prolongation | Incorrect inhibitor concentration (too low). | Verify stock solution concentration and dilution calculations for this compound. |
| Low sensitivity of aPTT reagent to FXIa inhibition.[12] | Consult the reagent manufacturer's data on sensitivity to factor deficiencies. Consider testing with a different aPTT reagent. | |
| Short incubation time with the inhibitor. | Ensure adequate pre-incubation of the plasma with this compound to allow for binding to FXIa. | |
| Stronger-than-Expected Prolongation | Incorrect inhibitor concentration (too high). | Double-check all dilution calculations and the concentration of the stock solution. |
| Pre-existing factor deficiency in the plasma.[14][15] | Perform a mixing study by combining patient plasma with normal pooled plasma. If the aPTT corrects, a factor deficiency is likely.[7] | |
| High sensitivity of aPTT reagent.[13] | Review the specifications of the aPTT reagent. Consider using a less sensitive reagent for comparison. | |
| No aPTT Prolongation | Inactive inhibitor. | Confirm the identity and activity of the this compound compound. |
| Incorrect assay procedure. | Review the aPTT protocol step-by-step to ensure all reagents are added in the correct order and at the correct times.[5][9] | |
| Use of serum instead of plasma. | aPTT must be performed on citrated plasma.[9] |
Experimental Protocols
Detailed Methodology for aPTT Assay
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant at a 9:1 ratio of blood to anticoagulant.[9]
-
Centrifuge the sample at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[9]
-
Carefully aspirate the PPP, avoiding the buffy coat, and transfer it to a clean plastic tube.[6]
-
-
Manual aPTT Procedure:
-
Pre-warm the calcium chloride (0.025 M) solution, aPTT reagent, and plasma samples to 37°C.[6][9]
-
Pipette 100 µL of the plasma sample (or control) into a test tube.
-
Add 100 µL of the pre-warmed aPTT reagent to the test tube.
-
Incubate the mixture at 37°C for a specified time, typically 3 to 5 minutes, as recommended by the reagent manufacturer.[6][7]
-
Rapidly add 100 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch.[6]
-
Gently tilt the tube and observe for the formation of a fibrin clot. Stop the stopwatch as soon as the clot is detected.[6]
-
Record the clotting time in seconds.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Intrinsic coagulation pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Caption: Troubleshooting decision tree for unexpected aPTT assay results.
References
- 1. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 6. diagnolab.com.na [diagnolab.com.na]
- 7. APTT | HE [hematology.mlsascp.com]
- 8. labtestsonline.org.uk [labtestsonline.org.uk]
- 9. linear.es [linear.es]
- 10. atlas-medical.com [atlas-medical.com]
- 11. www1.wfh.org [www1.wfh.org]
- 12. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laboratory Evaluation of Interferences Associated with Factor XIa Inhibitors Asundexian and Milvexian in Routine Coagulation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 15. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Technical Support Center: Guidance on the Use of FXIa Inhibitors in Preclinical Research
This technical support center provides guidance and answers to frequently asked questions regarding the use of Factor XIa (FXIa) inhibitors in various animal models. While specific dosage information for a compound designated "FXIa-IN-15" is not publicly available, this guide offers a framework for determining appropriate dosage ranges and experimental protocols based on data from structurally similar and well-characterized small molecule FXIa inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for small molecule FXIa inhibitors?
A1: Small molecule FXIa inhibitors are direct-acting anticoagulants that typically bind to the active site of Factor XIa, a crucial enzyme in the intrinsic pathway of the coagulation cascade.[1][2] This inhibition prevents the activation of Factor IX, thereby reducing the amplification of thrombin generation and subsequent fibrin (B1330869) clot formation.[2] A key advantage of targeting FXIa is the potential to separate antithrombotic efficacy from a significant increase in bleeding risk, as the extrinsic pathway, which is essential for hemostasis, remains largely unaffected.[1][3][4]
Q2: How do I select an appropriate animal model for studying FXIa inhibitors?
A2: The choice of animal model depends on the specific research question. Common models for thrombosis research involving FXIa inhibitors include:
-
Mice: Useful for initial efficacy and safety studies due to the availability of genetically modified strains (e.g., FXI knockout mice) to validate the inhibitor's mechanism of action.[3][5][6] Common thrombosis models in mice include ferric chloride-induced arterial thrombosis and inferior vena cava (IVC) ligation for venous thrombosis.[1][3]
-
Rats: Frequently used for pharmacokinetic/pharmacodynamic (PK/PD) modeling and in arterial and venous thrombosis models.[3][4]
-
Rabbits: Often used in arteriovenous (AV) shunt models to evaluate antithrombotic efficacy and bleeding time.[4] Their larger size facilitates blood sampling for ex vivo analysis.
-
Non-human primates (e.g., Baboons, Cynomolgus monkeys): Provide a translational model closer to human physiology for evaluating the efficacy and safety of lead candidates before clinical trials.[1][4]
Q3: What are the typical routes of administration for small molecule FXIa inhibitors in animal studies?
A3: The route of administration depends on the compound's formulation and the experimental design. Common routes include:
-
Oral (PO): For assessing the bioavailability and efficacy of orally active compounds.
-
Intravenous (IV): For direct and rapid systemic delivery, often used in acute thrombosis models and for compounds with poor oral bioavailability.
-
Subcutaneous (SC): Provides a slower, more sustained release compared to IV administration.
Q4: How can I monitor the anticoagulant effect of an FXIa inhibitor in vivo?
A4: The most common pharmacodynamic biomarker for FXIa inhibition is the activated partial thromboplastin (B12709170) time (aPTT), which measures the integrity of the intrinsic coagulation pathway.[1] FXIa inhibitors typically cause a dose-dependent prolongation of aPTT with minimal effect on the prothrombin time (PT), which assesses the extrinsic pathway.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No significant prolongation of aPTT | Inadequate dose, poor bioavailability (if administered orally), rapid metabolism or clearance of the compound. | Increase the dose in a stepwise manner. For oral administration, consider IV administration to confirm systemic exposure. Conduct pharmacokinetic studies to determine the compound's half-life and optimal dosing interval. |
| Unexpected Bleeding | Off-target effects on other coagulation factors or platelets, excessively high dosage. | Test the inhibitor's selectivity against a panel of other serine proteases involved in coagulation (e.g., thrombin, FXa, FVIIa). Reduce the dose and carefully re-evaluate the dose-response relationship for both antithrombotic efficacy and bleeding. |
| High variability in aPTT results | Improper blood collection or sample handling, variability in animal response. | Ensure consistent blood collection techniques (e.g., use of appropriate anticoagulant, minimize tissue factor contamination). Increase the number of animals per group to improve statistical power. |
| Lack of antithrombotic effect in a specific model | The chosen thrombosis model may not be highly dependent on the intrinsic pathway. | Consider using a different thrombosis model. For example, some models are more driven by the tissue factor (extrinsic) pathway. Validate the model's dependence on FXI using FXI knockout animals or a well-characterized FXIa inhibitor. |
Dosage and Pharmacokinetic Data for Representative Small Molecule FXIa Inhibitors
Disclaimer: The following data is for informational purposes and is derived from studies on various FXIa inhibitors. It should be used as a general guide for designing studies with a novel FXIa inhibitor like this compound.
| Compound | Animal Model | Route of Administration | Effective Dose Range | Key Findings |
| Milvexian (BMS-986177/JNJ-70033093) | Rabbit | IV (bolus + infusion) | 1.0 + 0.67 mg/kg/h | 51.6% reduction in thrombus weight in an AV shunt model. |
| Asundexian (BAY 2433334) | Not specified in provided preclinical data | Oral | Not specified | Near-complete (>90%) inhibition of FXIa activity at higher doses in clinical trials. |
| BMS-262084 | Rabbit | IV (infusion) | 0.4 - 1.5 mg/kg/h | Dose-dependent antithrombotic effects in various thrombosis models with minimal increase in bleeding time. |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain body temperature at 37°C.
-
Surgical Procedure: Make a midline cervical incision to expose the common carotid artery.
-
This compound Administration: Administer the compound via the desired route (e.g., IV via a tail vein catheter or orally by gavage) at a predetermined time before injury.
-
Thrombosis Induction: Place a small piece of filter paper (e.g., 1x2 mm) saturated with ferric chloride solution (e.g., 5-10%) on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: Monitor blood flow continuously using a Doppler flow probe placed upstream of the injury site.
-
Endpoint: The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.
-
Blood Sampling: Collect blood samples at the end of the experiment for aPTT and other coagulation assays.
Arteriovenous (AV) Shunt Thrombosis Model in Rabbits
-
Animal Preparation: Anesthetize the rabbit and maintain on anesthesia throughout the procedure.
-
Catheterization: Cannulate the carotid artery and the contralateral jugular vein to create an extracorporeal AV shunt.
-
This compound Administration: Administer the compound as a bolus followed by a continuous infusion to achieve steady-state plasma concentrations.
-
Thrombus Formation: Insert a thrombogenic device (e.g., a silk thread-filled chamber) into the shunt circuit.
-
Shunt Duration: Allow blood to circulate through the shunt for a specified period (e.g., 40 minutes).
-
Endpoint: At the end of the experiment, remove the thrombogenic device and weigh the formed thrombus.
-
Blood Sampling: Collect blood at baseline and at the end of the study for aPTT and drug concentration measurements.
Visualizations
Caption: Intrinsic, Extrinsic, and Common pathways of the coagulation cascade.
References
- 1. Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Factor XIa Inhibitor Engineered from Banded Krait Venom Toxin: Efficacy and Safety in Rodent Models of Arterial and Venous Thrombosis | MDPI [mdpi.com]
- 4. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Model‐dependent contributions of FXII and FXI to venous thrombosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in FXIa-IN-15 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using FXIa-IN-15 in animal studies. The information is designed to help minimize variability and ensure the generation of robust and reproducible data.
Disclaimer: Detailed in vivo studies for this compound are not widely available in the public domain. Therefore, the experimental protocols and in vivo data presented are based on established methodologies and results from studies with other similar small molecule Factor XIa inhibitors. Researchers should always perform dose-ranging and pharmacokinetic studies to establish the optimal experimental conditions for this compound in their specific models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Factor XIa (FXIa).[1] It also shows inhibitory activity against plasma kallikrein (PKa).[1] By inhibiting FXIa, this compound blocks a key step in the intrinsic pathway of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin (B1330869) clot formation.[2][3] This mechanism is being explored for the development of anticoagulants with a potentially lower bleeding risk compared to traditional therapies.
Q2: What are the common animal models used to evaluate the efficacy of FXIa inhibitors?
Commonly used animal models for thrombosis research include:
-
Ferric Chloride (FeCl₃)-Induced Thrombosis Model: This model is frequently used in rats and mice to induce arterial or venous thrombosis by applying a solution of ferric chloride to the exposed vessel, which causes endothelial injury.[2]
-
Arteriovenous (AV) Shunt Model: This model, often used in rabbits and rats, involves the insertion of a small extracorporeal shunt containing a thrombogenic surface (e.g., a silk thread) to induce thrombus formation.
-
Inferior Vena Cava (IVC) Ligation/Stenosis Model: This surgical model in rodents is used to study venous thrombosis by ligating or narrowing the inferior vena cava to reduce blood flow.
Q3: What are the key endpoints to measure the efficacy and safety of this compound in animal studies?
-
Efficacy Endpoints:
-
Thrombus Weight: The primary measure of antithrombotic efficacy in many models.
-
Vessel Patency: Assessed by measuring blood flow or time to occlusion.
-
-
Pharmacodynamic (PD) Biomarkers:
-
Activated Partial Thromboplastin Time (aPTT): A common coagulation assay that is prolonged by inhibitors of the intrinsic pathway.[1]
-
-
Safety Endpoints:
-
Bleeding Time: Assessed by standardized tail or cuticle bleeding time measurements to evaluate the impact on hemostasis.
-
Q4: What is a recommended formulation for administering this compound in animal studies?
For in vivo administration, a common formulation for small molecule inhibitors that are soluble in DMSO is a co-solvent system. A recommended starting formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
It is crucial to prepare this formulation by adding the solvents sequentially and ensuring the compound is fully dissolved at each step. The final DMSO concentration should be kept as low as possible, especially for long-term studies.
Troubleshooting Guide
Inconsistent Anticoagulant Effect (aPTT Variability)
Q: We are observing high variability in our aPTT results between animals in the same treatment group. What could be the cause?
A: High variability in aPTT can stem from several factors:
-
Pre-analytical Variables:
-
Sample Collection: Ensure consistent and clean venipuncture to avoid activation of coagulation. Use appropriate anticoagulants (e.g., 3.2% sodium citrate) at the correct blood-to-anticoagulant ratio (9:1). Underfilled tubes can lead to falsely prolonged clotting times.
-
Sample Processing: Process blood samples promptly by centrifugation to obtain platelet-poor plasma. Delays in processing can affect the stability of coagulation factors.
-
Storage: If not tested immediately, snap-freeze plasma samples and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Analytical Variables:
-
Reagent Variability: Use reagents from the same lot number for a given experiment. Reconstitute and store reagents according to the manufacturer's instructions.
-
Instrument Performance: Ensure the coagulometer is properly calibrated and maintained.
-
-
Animal-Specific Factors:
-
Stress: Animal stress during handling and blood collection can influence coagulation parameters. Acclimatize animals to the procedures.
-
Health Status: Underlying inflammation or illness can affect coagulation factor levels.
-
Lack of Efficacy in Thrombosis Model
Q: We are not observing a significant reduction in thrombus weight with this compound treatment compared to the vehicle control. What should we check?
A: A lack of efficacy could be due to several issues:
-
Dosing and Administration:
-
Inadequate Dose: The dose of this compound may be too low to achieve a therapeutic concentration at the site of thrombus formation. Perform a dose-response study.
-
Pharmacokinetics: The compound may have a short half-life in the chosen animal species. Consider a continuous infusion or more frequent dosing.
-
Route of Administration: Ensure the chosen route of administration (e.g., intravenous, oral) is appropriate and that the compound is being absorbed and distributed effectively.
-
-
Formulation Issues:
-
Incomplete Dissolution: Ensure this compound is fully dissolved in the vehicle. The presence of precipitate will lead to an inaccurate administered dose.
-
Stability: The formulation may not be stable over the duration of the experiment. Prepare fresh formulations for each experiment.
-
-
Model-Specific Variability:
-
Surgical Technique: In surgical models of thrombosis, ensure consistent technique to minimize variability in the thrombotic stimulus.
-
Animal Strain/Species: Different animal species and strains can have varying sensitivities to FXIa inhibitors.
-
Unexpected Bleeding
Q: We are observing excessive bleeding in our treated animals, which is not expected for an FXIa inhibitor. What could be the reason?
A: While FXIa inhibitors are expected to have a better safety profile regarding bleeding, several factors could contribute to unexpected bleeding:
-
High Dose: The dose of this compound may be too high, leading to excessive anticoagulation.
-
Off-Target Effects: Although this compound is selective, at high concentrations, it may inhibit other coagulation factors.
-
Animal Model: Some bleeding models can be very sensitive. Ensure the bleeding time procedure is standardized and not overly aggressive.
-
Concomitant Medications: If other drugs are being administered, consider potential drug-drug interactions that could enhance the anticoagulant effect.
Data Presentation
Table 1: In Vitro Profile of this compound
| Parameter | Value | Reference |
| FXIa IC₅₀ | 0.38 nM | [1] |
| Plasma Kallikrein IC₅₀ | 59.2 nM | [1] |
| aPTT EC₁.₅ₓ | 0.55 µM | [1] |
Table 2: Representative In Vivo Efficacy of a Small Molecule FXIa Inhibitor in a Rat FeCl₃-Induced Venous Thrombosis Model
| Treatment Group | Dose (mg/kg IV bolus + mg/kg/hr infusion) | Thrombus Weight (mg) (Mean ± SEM) | % Inhibition of Thrombus Formation |
| Vehicle | 0 + 0 | 5.2 ± 0.4 | - |
| FXIa Inhibitor | 0.2 + 0.2 | 3.2 ± 0.5 | 38% |
| FXIa Inhibitor | 12 + 12 | 1.6 ± 0.3 | 69% |
| Heparin | 50 U/kg + 25 U/kg/hr | 1.5 ± 0.4 | 71% |
Note: This data is representative and based on a similar compound to illustrate expected outcomes.[2]
Experimental Protocols
FeCl₃-Induced Carotid Artery Thrombosis Model in Rats
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (300-350 g) with an appropriate anesthetic (e.g., isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
-
Surgically expose the common carotid artery.
-
-
Drug Administration:
-
Administer this compound or vehicle via the femoral vein as an intravenous (IV) bolus followed by a continuous infusion.
-
-
Thrombus Induction:
-
Place a small piece of filter paper (2x1 mm) saturated with a 35% ferric chloride (FeCl₃) solution on the surface of the carotid artery for 10 minutes.
-
After 10 minutes, remove the filter paper and rinse the artery with saline.
-
-
Monitoring and Endpoint Measurement:
-
Monitor blood flow using a Doppler flow probe placed around the artery.
-
Record the time to vessel occlusion.
-
At the end of the experiment (e.g., 60 minutes), excise the thrombosed segment of the artery, remove the thrombus, and determine its wet weight.
-
-
Blood Sampling:
-
At the end of the study, collect blood via cardiac puncture into citrate (B86180) tubes for aPTT analysis.
-
Visualizations
Signaling Pathway
Caption: The coagulation cascade highlighting the role of FXIa and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a rat thrombosis model.
References
Technical Support Center: A Guide to the Stability of Novel FXIa Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and mitigating the degradation of novel small molecule Factor XIa (FXIa) inhibitors. Since specific degradation pathways are unique to a molecule's structure, this guide focuses on general principles, common degradation mechanisms for small molecule drugs, and a systematic approach to identifying and preventing stability issues.
Troubleshooting Guide
This section addresses common problems encountered during experiments with novel FXIa inhibitors.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why are my experimental results inconsistent, or why is the inhibitor's activity decreasing over time? | The inhibitor may be degrading in the stock solution or the experimental buffer. This is a common issue that can arise from improper storage or handling.[1] | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution from solid compound and compare its activity to the old stock solution. 2. Assess Stability in Assay Buffer: The inhibitor might be unstable in the aqueous environment of your assay buffer, potentially due to pH or reactive components. Prepare working solutions immediately before use. 3. Review Storage Conditions: Ensure that both solid compound and stock solutions are stored according to the recommendations in the "Best Practices for Storage and Handling" section below. Avoid repeated freeze-thaw cycles.[2][3] |
| My inhibitor solution has changed color. What does this mean? | A change in color often indicates chemical degradation. The new colored species may or may not be the primary degradation product and could be a minor byproduct that is highly colored. | 1. Cease Use: Do not use the discolored solution for experiments as the inhibitor concentration is likely compromised, and the degradation products could have unintended effects. 2. Investigate Cause: The discoloration is likely due to oxidation or photolysis. Review the handling procedures to ensure the compound is protected from light and air.[1] 3. Prepare Fresh Solution: Make a new solution, ensuring it is stored in an amber vial or a container wrapped in foil and consider purging the headspace with an inert gas like argon or nitrogen.[1] |
| I observe a precipitate in my stock solution after thawing. What should I do? | The compound may have come out of solution during freezing. The solubility of the compound might be lower than the concentration of the stock solution, especially at lower temperatures. | 1. Attempt to Redissolve: Warm the solution to room temperature and vortex or sonicate gently to see if the precipitate redissolves.[1] 2. Filter if Necessary: If the precipitate does not redissolve, it may be a degradant. In this case, the solution should be discarded. If it is the compound itself, you could filter the solution through a 0.22 µm filter to remove the precipitate, but this will lower the effective concentration of your stock. 3. Adjust Stock Concentration: Consider preparing and storing stock solutions at a slightly lower concentration to ensure the compound remains in solution upon thawing.[1] |
| The inhibitor appears to be losing potency in my cell culture media. Why? | Small molecules can be unstable in the complex environment of cell culture media. This can be due to the aqueous nature, physiological temperature (37°C), pH, or reactions with media components.[3] The compound may also be metabolized by the cells. | 1. Perform a Stability Test in Media: Incubate the inhibitor in the cell culture media (with and without serum) at 37°C for the duration of your experiment. Collect samples at different time points and analyze the concentration of the inhibitor by HPLC or LC-MS.[3] 2. Prepare Fresh Media: Always add the inhibitor to fresh media immediately before treating the cells. Do not store the inhibitor in media for extended periods. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid FXIa inhibitor? A1: For long-term storage, the solid, lyophilized powder should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. If possible, store it in a desiccator. While the compound may be stable at room temperature for short periods (e.g., during shipping), low-temperature storage is critical for long-term stability.[2]
Q2: What is the best way to prepare and store stock solutions? A2: The most common solvent for preparing highly concentrated stock solutions of small molecule inhibitors is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials.[2][3]
Q3: How long are stock solutions in DMSO stable? A3: While specific stability data depends on the molecule, many small molecule inhibitors are stable for at least 3-6 months in DMSO when stored at -80°C.[2] For critical experiments, it is always best to use freshly prepared stock solutions or solutions that have been stored for less than 3 months.
Q4: Can I store the inhibitor in aqueous buffers? A4: It is not recommended to store novel inhibitors in aqueous buffers for any significant length of time, as hydrolysis can be a major degradation pathway. Always prepare aqueous working solutions fresh from the DMSO stock solution for each experiment.[2]
Q5: What are the common degradation pathways for small molecule inhibitors? A5: The most common degradation pathways are hydrolysis, oxidation, and photolysis.[4][5]
-
Hydrolysis: Reaction with water. This is often pH-dependent and can be accelerated at non-neutral pH. Esters, amides, and lactams are common functional groups susceptible to hydrolysis.
-
Oxidation: Reaction with oxygen. This can be initiated by exposure to air, light, or trace metal contaminants. Functional groups like phenols, thiols, and electron-rich aromatic rings can be prone to oxidation.[4]
-
Photolysis: Degradation caused by exposure to light, particularly UV light. Compounds with chromophores that absorb light can be susceptible.[5]
Data Presentation
Table 1: Recommended Storage Conditions for a Novel FXIa Inhibitor
| Form | Solvent | Storage Temperature | Typical Stability | Best Practices |
| Solid Powder | N/A | -20°C or -80°C | Years | Store in a tightly sealed vial, protected from light and moisture. Use a desiccator if available.[2] |
| Stock Solution | Anhydrous DMSO | -20°C | Months | Aliquot into single-use vials to avoid freeze-thaw cycles.[2][3] |
| Stock Solution | Anhydrous DMSO | -80°C | Up to a year or more | Aliquot into single-use vials to avoid freeze-thaw cycles. This is the preferred condition for long-term solution storage.[2] |
| Working Solution | Aqueous Buffer | Room Temp or 4°C | Hours | Prepare fresh immediately before each experiment. Do not store.[2] |
Table 2: Typical Stress Conditions for Forced Degradation Studies (ICH Guidelines)
These conditions are designed to intentionally degrade the compound to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl; Room temperature to 60°C | To identify acid-labile functional groups.[4] |
| Base Hydrolysis | 0.1 M to 1 M NaOH; Room temperature to 60°C | To identify base-labile functional groups.[4] |
| Neutral Hydrolysis | Water or buffer (pH 7); Room temperature to 60°C | To assess stability in aqueous solutions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature | To identify susceptibility to oxidation.[4][6] |
| Thermal Stress | Dry heat (e.g., 60-80°C) | To assess thermal stability of the solid compound.[7] |
| Photostability | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | To assess light sensitivity.[5] |
Experimental Protocols
Protocol: Forced Degradation Study for a Novel FXIa Inhibitor
Objective: To identify the potential degradation pathways of a novel FXIa inhibitor and to develop a stability-indicating analytical method.
Materials:
-
Novel FXIa inhibitor (solid powder)
-
Solvents: Acetonitrile, Methanol, Water (HPLC-grade)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Equipment: HPLC or UPLC system with a UV or MS detector, pH meter, analytical balance, sonicator, heating block or water bath, photostability chamber.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the inhibitor at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions (Perform each in parallel):
-
Control Sample: Dilute the stock solution with the solvent to a working concentration (e.g., 100 µg/mL). Keep at 4°C.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final HCl concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final NaOH concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation: Expose the solid inhibitor powder to dry heat at 80°C.
-
Photolytic Degradation: Expose both the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[5]
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photolytic stress on the solid, dissolve the powder in the solvent at each time point to the working concentration.
-
Sample Quenching:
-
For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
For oxidative degradation, the reaction is typically stopped by dilution before injection.
-
-
Analysis:
-
Analyze all samples by a suitable reverse-phase HPLC method. The method should be developed to separate the parent inhibitor from all generated degradation products. A gradient method is typically required.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound in each condition.
-
Characterize the degradation products by their retention time, UV spectra, and mass-to-charge ratio (m/z).
-
Elucidate the likely degradation pathways based on the conditions that caused degradation and the structure of the products.
-
Visualizations
Caption: Troubleshooting workflow for inhibitor instability.
Caption: Common degradation pathways for small molecules.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: The Novel Anticoagulant FXIa-IN-15 Versus Direct Oral Anticoagulants (DOACs)
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticoagulant therapy is continuously evolving, with a significant shift from traditional vitamin K antagonists to Direct Oral Anticoagulants (DOACs) that target Factor Xa (FXa) or thrombin.[1][2][3] A newer frontier in anticoagulation research is the inhibition of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway. This approach holds the promise of separating antithrombotic efficacy from bleeding risk, a major limitation of current therapies. This guide provides an objective comparison of a novel FXIa inhibitor, FXIa-IN-15, with the established class of DOACs, supported by available preclinical experimental data.
Mechanism of Action: A Tale of Two Pathways
DOACs exert their anticoagulant effect by directly targeting key enzymes in the common pathway of the coagulation cascade. This class includes direct FXa inhibitors (rivaroxaban, apixaban (B1684502), edoxaban) and a direct thrombin (Factor IIa) inhibitor (dabigatran). By inhibiting these factors, DOACs effectively reduce the generation of thrombin, the final enzyme responsible for converting fibrinogen to fibrin (B1330869), the structural basis of a blood clot.
In contrast, this compound targets the intrinsic pathway of coagulation. FXIa amplifies thrombin generation and is thought to play a more significant role in pathological thrombosis than in normal hemostasis. The rationale behind FXIa inhibition is to prevent the formation of occlusive thrombi while preserving the initial hemostatic plug formation, potentially leading to a safer anticoagulant profile with a lower risk of bleeding.
Preclinical Data Summary
The following tables summarize the available preclinical data for this compound and the four most common DOACs. This data provides a basis for comparing their potency, selectivity, and anticoagulant effects in vitro and in vivo.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 / Ki | Selectivity vs. Plasma Kallikrein (PKa) | Selectivity vs. FXa | Selectivity vs. Thrombin |
| This compound | FXIa | IC50: 0.38 nM | ~156-fold (IC50: 59.2 nM) | >100,000-fold | >100,000-fold |
| Rivaroxaban | FXa | Ki: 0.4 nM | - | - | >10,000-fold |
| Apixaban | FXa | Ki: 0.08 nM | - | - | >30,000-fold |
| Edoxaban | FXa | Ki: 0.56 nM | - | - | >10,000-fold |
| Dabigatran (B194492) | Thrombin | Ki: 4.5 nM | - | - | - |
IC50: Half maximal inhibitory concentration; Ki: Inhibition constant. A lower value indicates higher potency. Data for DOACs is compiled from various preclinical studies.
Table 2: In Vitro Anticoagulant Activity
| Compound | aPTT Prolongation (EC1.5x / 2x) | PT Prolongation (EC2x) |
| This compound | EC1.5x: 0.55 µM | Not reported |
| Rivaroxaban | Concentration-dependent prolongation | Concentration-dependent prolongation |
| Apixaban | EC2x: 7.4 µM | EC2x: 3.6 µM |
| Edoxaban | Concentration-dependent prolongation | Concentration-dependent prolongation |
| Dabigatran | Concentration-dependent prolongation | Minimal effect |
aPTT: Activated Partial Thromboplastin Time; PT: Prothrombin Time; EC1.5x/2x: Effective concentration to prolong clotting time by 1.5 or 2-fold.
Table 3: In Vivo Antithrombotic Efficacy in Rat Models
| Compound | Model | Effective Dose (Oral) |
| This compound | Not reported | Not reported |
| Rivaroxaban | Venous Stasis | ED50: ~0.1 mg/kg |
| Apixaban | Arterial (FeCl3) | ~1 mg/kg (50% thrombus reduction) |
| Edoxaban | Venous (wire) | 1-10 mg/kg (significant thrombus reduction) |
| Dabigatran Etexilate | Venous (Wessler) | ED50: ~10-15 mg/kg |
ED50: Dose required to achieve 50% of the maximum effect. Data for DOACs is compiled from various preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the integrity of the intrinsic and common coagulation pathways.
Protocol:
-
Sample Preparation: Platelet-poor plasma is obtained by centrifuging citrated whole blood.
-
Incubation: A specific volume of plasma is mixed with the test compound (this compound or a DOAC) and an aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids). This mixture is incubated at 37°C for a defined period.
-
Clot Initiation: Pre-warmed calcium chloride (CaCl2) solution is added to the mixture to initiate the coagulation cascade.
-
Measurement: The time taken for a fibrin clot to form is measured using an automated or semi-automated coagulometer.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Protocol:
-
Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood.
-
Incubation and Initiation: A specific volume of plasma is incubated at 37°C. A PT reagent, which contains tissue factor (thromboplastin) and calcium, is added to the plasma to initiate clotting.
-
Measurement: The time to fibrin clot formation is recorded.
In Vivo Rat Model of Thrombosis
Animal models are essential for evaluating the antithrombotic efficacy and bleeding risk of novel anticoagulants. A commonly used model is the ferric chloride (FeCl3)-induced thrombosis model.
Protocol:
-
Animal Preparation: Rats are anesthetized and the carotid artery is surgically exposed.
-
Drug Administration: The test compound (this compound or a DOAC) or vehicle is administered orally or intravenously at various doses prior to thrombus induction.
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution is applied to the adventitial surface of the carotid artery for a specific duration. This induces oxidative injury to the vessel wall, leading to thrombus formation.
-
Efficacy Assessment: Blood flow is monitored using a Doppler flow probe. The time to vessel occlusion is recorded. After a set period, the thrombosed arterial segment is excised, and the thrombus is isolated and weighed.
-
Bleeding Risk Assessment (optional): In parallel experiments, a tail bleeding time assay can be performed to assess the hemorrhagic potential of the compound.
Concluding Remarks
The preclinical data for this compound demonstrates high potency and selectivity for its target, FXIa, with significant in vitro anticoagulant activity as measured by the aPTT assay. This profile is consistent with the therapeutic hypothesis that targeting the intrinsic pathway of coagulation may offer a safer alternative to current anticoagulants.
Direct comparisons with DOACs highlight the different mechanisms of action and their corresponding effects on global coagulation assays. While DOACs that inhibit FXa prolong both aPTT and PT, FXIa inhibitors are expected to predominantly affect the aPTT. Dabigatran, a direct thrombin inhibitor, also primarily prolongs the aPTT with minimal impact on the PT.
Further preclinical studies, particularly in vivo thrombosis and bleeding models, are necessary to fully elucidate the comparative efficacy and safety profile of this compound relative to DOACs. The data presented here provides a foundational comparison for researchers and drug development professionals as they explore the next generation of anticoagulant therapies. The promise of potent antithrombotic effects with a reduced bleeding risk makes FXI/FXIa inhibitors a compelling area of ongoing investigation.
References
- 1. Effect of the direct factor Xa inhibitor apixaban in rat models of thrombosis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate, on thrombus formation and bleeding time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of antithrombotic and hemorrhagic effects of edoxaban, a novel factor Xa inhibitor, with unfractionated heparin, dalteparin, lepirudin and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Factor XIa Inhibitors in Arterial vs. Venous Thrombosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Factor XIa (FXIa) inhibitors in preventing arterial and venous thrombosis, with a focus on the investigational oral small molecules asundexian (B3325157) and milvexian (B3324122). The content is based on available preclinical and clinical data.
Introduction to FXIa Inhibition
Factor XIa is a serine protease in the intrinsic pathway of the coagulation cascade. Targeting FXIa is a novel antithrombotic strategy with the potential to uncouple the prevention of pathological thrombosis from the risk of bleeding associated with conventional anticoagulants. Individuals with a congenital deficiency in Factor XI often exhibit a reduced risk of thromboembolic events with only a mild bleeding tendency. This observation has spurred the development of FXIa inhibitors as a potentially safer class of antithrombotic agents.
Coagulation Cascade and Mechanism of FXIa Inhibitors
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. FXIa plays a crucial role in amplifying thrombin generation. Small molecule inhibitors like asundexian and milvexian directly and reversibly bind to the active site of FXIa, preventing it from activating its downstream substrate, Factor IX. This targeted inhibition is hypothesized to be effective in preventing thrombosis with a minimal impact on hemostasis.
Caption: Intrinsic, Extrinsic, and Common pathways of the coagulation cascade with the point of intervention for FXIa inhibitors.
Preclinical Efficacy Data
Arterial Thrombosis Models
Preclinical studies in animal models of arterial thrombosis, such as the ferric chloride (FeCl3)-induced carotid artery thrombosis model, have demonstrated the antithrombotic efficacy of FXIa inhibitors.
| Compound | Model | Species | Dose | Efficacy (Thrombus Weight Reduction) | Bleeding Time | Reference |
| Asundexian | FeCl3-induced carotid artery thrombosis | Rabbit | 0.6 mg/kg (IV) | 25% | No prolongation | [1] |
| 20 mg/kg (IV) | 88% | No prolongation | [1] | |||
| 10 mg/kg (oral) | 30% | No prolongation | [1] | |||
| 30 mg/kg (oral) | 91% | No prolongation | [1] | |||
| Milvexian | Electrically mediated carotid arterial thrombosis | Rabbit | Not specified | Dose-dependent inhibition | Minimal impact | [2] |
Venous Thrombosis Models
In models of venous thrombosis, such as the arteriovenous (AV) shunt model and the FeCl2-injury model, FXIa inhibitors have also shown significant efficacy.
| Compound | Model | Species | Dose (bolus + infusion) | Efficacy (Thrombus Weight Reduction) | aPTT Prolongation | Reference |
| Asundexian | FeCl2-injury venous thrombosis | Rabbit | 0.6 mg/kg (IV) | 25% | Not specified | [1] |
| 2 mg/kg (IV) | 74% | Not specified | [1] | |||
| 6 mg/kg (IV) | 90% | Not specified | [1] | |||
| Milvexian | Arteriovenous shunt | Rabbit | 0.25 + 0.17 mg/kg/h | 34.3% | 1.54-fold increase | [2] |
| 1.0 + 0.67 mg/kg/h | 51.6% | 2.23-fold increase | [2] | |||
| 4.0 + 2.68 mg/kg/h | 66.9% | 3.12-fold increase | [2] |
Clinical Efficacy Data
Arterial Thrombosis
Phase 2 and 3 clinical trials have evaluated asundexian and milvexian for the secondary prevention of stroke in patients who have experienced an acute non-cardioembolic ischemic stroke or high-risk transient ischemic attack (TIA).
| Compound | Trial | Indication | Comparator | Primary Efficacy Outcome | Primary Safety Outcome (Major Bleeding) | Reference |
| Asundexian | OCEANIC-STROKE (Phase 3) | Secondary Stroke Prevention | Placebo (both on top of antiplatelet therapy) | Significantly reduced risk of ischemic stroke.[3] | No increase in ISTH major bleeding.[3] | [3] |
| Milvexian | AXIOMATIC-SSP (Phase 2) | Secondary Stroke Prevention | Placebo (both on top of dual antiplatelet therapy) | No significant dose-response for the composite of symptomatic ischemic stroke or covert brain infarction. However, a reduction in the relative risk of symptomatic ischemic stroke was observed across most treatment groups.[4][5] | No significant dose-response in major bleeding. | [4][6] |
Venous Thromboembolism
The efficacy of FXIa inhibitors in preventing venous thromboembolism (VTE) has been assessed in patients undergoing major orthopedic surgery, a setting with a high risk of VTE.
| Compound | Trial | Indication | Comparator | Primary Efficacy Outcome (Incidence of VTE) | Primary Safety Outcome (Major or CRNM Bleeding) | Reference |
| Milvexian | AXIOMATIC-TKR (Phase 2) | VTE prevention post-total knee replacement | Enoxaparin (40 mg once daily) | Dose-dependent reduction in VTE. At doses of at least 100 mg daily, rates were significantly lower than with enoxaparin.[7][8] | Low risk of major or clinically relevant non-major (CRNM) bleeding, with no dose-response.[7][8] | [7][8] |
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Murine)
This model is widely used to study arterial thrombosis in vivo.[9][10]
-
Animal Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine).
-
Surgical Exposure: Make a midline cervical incision and expose the common carotid artery.
-
Baseline Measurement: Measure baseline blood flow using a Doppler flow probe.
-
Thrombosis Induction: Apply a filter paper saturated with ferric chloride (FeCl3) solution (e.g., 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[10]
-
Monitoring: Remove the filter paper and continuously monitor blood flow until complete vessel occlusion or for a predetermined duration.
-
Outcome Assessment: The primary endpoint is the time to vessel occlusion. Thrombus weight can also be measured post-mortem.
Caption: Experimental workflow for the ferric chloride-induced arterial thrombosis model.
Inferior Vena Cava (IVC) Ligation/Stenosis Model for Venous Thrombosis (Murine)
This model is a common method for inducing deep vein thrombosis.[11][12]
-
Animal Preparation: Anesthetize the mouse.
-
Surgical Exposure: Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Ligation/Stenosis: Ligate all side branches of the IVC. For the stasis model, completely ligate the IVC just below the renal veins.[12] For the stenosis model, partially ligate the IVC to reduce blood flow without complete occlusion.
-
Closure: Close the abdominal incision.
-
Thrombus Development: Allow the thrombus to develop over a specified period (e.g., 24-48 hours).
-
Outcome Assessment: Harvest the IVC and measure the thrombus weight and/or length.
Caption: Experimental workflow for the inferior vena cava ligation/stenosis venous thrombosis model.
Summary and Conclusion
The available preclinical and clinical data suggest that FXIa inhibitors are effective in preventing both arterial and venous thrombosis. In preclinical models, these agents demonstrate a dose-dependent reduction in thrombus formation in both arterial and venous systems, with a minimal impact on bleeding time.
Clinical data from Phase 2 and 3 trials further support the efficacy of FXIa inhibitors. In the setting of secondary stroke prevention (arterial thrombosis), asundexian has shown a significant reduction in ischemic stroke risk without an increase in major bleeding compared to placebo when added to antiplatelet therapy.[3] Milvexian also showed a trend towards reducing symptomatic ischemic strokes.[4][5] In the prevention of VTE following orthopedic surgery (venous thrombosis), milvexian was effective and associated with a low risk of bleeding.[7]
Overall, FXIa inhibitors represent a promising new class of antithrombotic agents with the potential for a favorable safety profile compared to current standards of care. Their efficacy in both arterial and venous thrombosis positions them as a potential broad-spectrum antithrombotic therapy. Further large-scale clinical trials are ongoing to fully elucidate their clinical utility and safety in various thromboembolic disorders.
References
- 1. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Milvexian: A Focus on a New Oral Anticoagulant that Targets Factor XIa for Thromboembolism Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Milvexian: An Oral, Bioavailable Factor XIa Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bristol Myers Squibb - Late-Breaking Phase 2 Data for Investigational Oral Factor XIa Inhibitor Milvexian Suggest Favorable Antithrombotic Profile Across a Wide Range of Doses [news.bms.com]
- 9. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 11. Venous Thrombosis Mouse Models [bio-protocol.org]
- 12. Video: Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis [jove.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
